(R)-Simurosertib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Simurosertib: A Selective and Potent Inhibitor of Cdc7 Kinase for Cancer Therapy
An In-depth Technical Guide
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response, making it a compelling target for cancer therapy.[1][2] Overexpression of Cdc7 is a hallmark of numerous cancers and is often associated with poor prognosis.[1] (R)-Simurosertib (also known as TAK-931) is a highly potent and selective, orally active, ATP-competitive inhibitor of Cdc7 kinase.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical data. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research and drug development efforts in this area.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly at the G1-S phase transition. Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the initiation of DNA replication. The kinase activity of Cdc7 is dependent on its regulatory subunit, Dbf4 (dumbbell former 4), also known as ASK (activator of S-phase kinase). The active Cdc7-Dbf4 complex, also referred to as DDK (Dbf4-dependent kinase), is essential for the firing of replication origins. Given the heightened reliance of cancer cells on robust DNA replication machinery, targeting Cdc7 presents a promising therapeutic strategy to selectively induce replication stress and subsequent cell death in malignant cells.
This compound: Mechanism of Action and Selectivity
This compound is a potent and selective, ATP-competitive inhibitor of Cdc7 kinase. It exhibits its inhibitory activity with a very low IC50 value, demonstrating strong affinity for the kinase.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity and selectivity of this compound have been characterized across a panel of kinases. The following table summarizes the key quantitative data.
| Kinase Target | IC50 (nM) | Selectivity vs. Cdc7 | Reference |
| Cdc7 | < 0.3 | - | |
| Cdc7 (enzymatic assay) | 0.26 | - | |
| Cdk2 | 6,300 | > 24,000-fold | |
| ROCK1 | 430 | > 1,650-fold |
As the data indicates, this compound is highly selective for Cdc7, with significantly lower potency against other kinases like Cdk2 and ROCK1. A broader kinase panel screening revealed over 120-fold selectivity for Cdc7 compared to 308 other kinases.
Signaling Pathway
The inhibitory action of this compound on Cdc7 disrupts the normal process of DNA replication initiation. The following diagram illustrates the Cdc7 signaling pathway and the point of inhibition by this compound.
Cellular and In Vivo Activity of this compound
This compound demonstrates potent anti-proliferative effects across a wide range of cancer cell lines and exhibits significant anti-tumor activity in preclinical xenograft models.
Data Presentation: Cellular and In Vivo Efficacy
| Assay Type | Cell Line / Model | Endpoint | Value | Reference |
| Cellular Proliferation | COLO 205 | EC50 | 81 nM | |
| Cellular Proliferation | Various Cancer Cell Lines | GI50 | 30.2 - >10,000 nM | |
| MCM2 Phosphorylation | HeLa | IC50 | 17 nM | |
| In Vivo Xenograft | COLO 205 (mouse) | Tumor Growth Inhibition | Significant at 40 or 60 mg/kg (twice daily) | |
| In Vivo Xenograft | SW948 (mouse) | Tumor Growth Inhibition | Significant at 40 or 60 mg/kg (twice daily) | |
| In Vivo Pharmacodynamics | COLO 205 & SW948 (mouse) | Reduced intratumor pMCM2 | At 80 mg/kg |
Cellular Consequences of Cdc7 Inhibition
Treatment of cancer cells with this compound leads to a dose-dependent suppression of MCM2 phosphorylation at Serine 40 (pMCM2). This inhibition of Cdc7's downstream target results in a delay in S-phase progression, induction of DNA damage checkpoints, and ultimately, activation of caspase-3/7, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for Cdc7)
-
Substrate (e.g., synthetic peptide corresponding to the MCM2 phosphorylation site)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the Cdc7/Dbf4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., COLO 205)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 values from the dose-response curves.
Western Blot for MCM2 Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of the Cdc7 substrate, MCM2, in cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMCM2 (Ser40), anti-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pMCM2 signal to total MCM2 and the loading control.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., COLO 205)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally according to the desired dosing schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Clinical Development
This compound has been evaluated in a Phase I first-in-human study in patients with advanced solid tumors. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound. The results indicated that this compound was generally tolerable with a manageable safety profile. The recommended Phase II dose was determined, and evidence of target engagement through the inhibition of pMCM2 was observed.
Conclusion
This compound is a potent and highly selective inhibitor of Cdc7 kinase with promising anti-cancer activity in preclinical models. Its mechanism of action, centered on the induction of replication stress, provides a strong rationale for its development as a therapeutic agent for various malignancies. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating Cdc7 inhibition as a therapeutic strategy. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the treatment of cancer.
References
An In-depth Technical Guide to the Discovery and Synthesis of (R)-Simurosertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] It has demonstrated significant antitumor activity in preclinical models and is currently under investigation as a promising anticancer agent.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound.
Discovery and Rationale
This compound was discovered through a medicinal chemistry effort aimed at optimizing a series of thieno[3,2-d]pyrimidinone analogues. The lead compound exhibited time-dependent inhibition of CDC7 kinase and slow dissociation kinetics. A key challenge in the development of this series was the formation of a formaldehyde adduct with a precursor compound. A structure-based design approach was employed to circumvent this issue, leading to the incorporation of a quinuclidine moiety and the identification of this compound (compound 11b in the discovery publication) as a preclinical candidate.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence to construct the thieno[3,2-d]pyrimidinone core and couple it with the chiral quinuclidine side chain. A generalized synthetic pathway is outlined below, based on the discovery publication.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is described in the primary literature by Kurasawa et al. (2020) in the Journal of Medicinal Chemistry. The synthesis commences with the formation of the thiophene ring, followed by the construction of the thieno[3,2-d]pyrimidinone core. The final key step involves the coupling of this core with the (S)-2-quinuclidinyl moiety.
Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of CDC7 kinase, with an IC50 of less than 0.3 nM. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex. By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA synthesis. This leads to an S-phase delay and the induction of replication stress (RS). The accumulation of RS triggers mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects in cancer cells.
Signaling Pathway
Biological Activity
In Vitro Potency and Selectivity
This compound demonstrates high potency against CDC7 kinase and excellent selectivity over other kinases.
| Kinase | IC50 (nM) | Reference |
| CDC7 | <0.3 | |
| CDC7 | 0.26 | |
| CDK2 | 6,300 | |
| ROCK1 | 430 |
Cellular Activity
This compound effectively inhibits the phosphorylation of MCM2 in cells and exhibits potent antiproliferative activity across a broad range of cancer cell lines.
| Assay | Cell Line | IC50 / EC50 / GI50 (nM) | Reference |
| MCM2 Phosphorylation Inhibition | HeLa | 17 | |
| Cell Proliferation | COLO 205 | 81 (EC50) | |
| Cell Proliferation (Range) | 246 cancer cell lines | 30.2 to >10,000 (GI50) | |
| Cell Proliferation (Median) | 246 cancer cell lines | 407.4 (GI50) |
Preclinical Pharmacokinetics and In Vivo Efficacy
This compound is orally bioavailable and has demonstrated significant antitumor activity in various xenograft models.
Pharmacokinetics in Patients
A Phase I study in patients with advanced solid tumors provided the following pharmacokinetic parameters.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours | |
| Apparent Oral Clearance (CL/F) | 38 L/h | |
| Terminal Half-life (t1/2) | ~6 hours |
In Vivo Antitumor Activity
Oral administration of this compound led to dose-dependent inhibition of intratumoral MCM2 phosphorylation and significant tumor growth inhibition in xenograft models.
| Xenograft Model | Dose | Effect | Reference |
| COLO 205 and SW948 | 80 mg/kg | Reduced intratumor pMCM2 levels | |
| COLO 205 and SW948 | 40 or 60 mg/kg, twice daily | Reduced tumor growth |
Experimental Protocols
CDC7 Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against CDC7 kinase. This protocol is adapted from commercially available kits like ADP-Glo™.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or vehicle to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the CDC7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to each well to start the reaction. Include a "blank" control with buffer instead of the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Western Blot Analysis of MCM2 Phosphorylation
Objective: To assess the in-cell inhibition of CDC7 kinase activity by measuring the phosphorylation status of its downstream target, MCM2.
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa, COLO 205) in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (pMCM2). Also, probe for total MCM2 and a loading control (e.g., GAPDH or Lamin B1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
COLO 205 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Procedure:
-
Cell Culture: Culture COLO 205 cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of COLO 205 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of pMCM2 by western blot or immunohistochemistry.
Experimental Workflow Diagram
Conclusion
This compound is a potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action that leads to replication stress and mitotic catastrophe in cancer cells. Its oral bioavailability and demonstrated antitumor efficacy in preclinical models have established it as a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CDC7 inhibitors and related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Simurosertib (TAK-931): A Technical Guide to its Role in Cell Cycle S Phase Arrest
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally active, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] Its primary mechanism of action involves the disruption of DNA replication initiation, leading to replication stress and a subsequent arrest of the cell cycle in the S phase.[1] This targeted activity has positioned Simurosertib as a promising therapeutic agent in oncology, particularly for tumors overexpressing CDC7.[3][4] This technical guide provides an in-depth analysis of Simurosertib's role in inducing S phase arrest, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows.
Introduction to this compound and its Target, CDC7 Kinase
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its primary function is to control the initiation of DNA replication by phosphorylating multiple components of the pre-replicative complex (pre-RC), most notably the minichromosome maintenance (MCM) protein complex. This phosphorylation event is essential for the firing of replication origins and the commencement of the S phase. In many types of cancer, CDC7 is overexpressed, making it an attractive target for therapeutic intervention.
This compound (TAK-931) is a small molecule inhibitor designed to selectively target CDC7 kinase. By competitively binding to the ATP pocket of CDC7, Simurosertib effectively blocks its kinase activity, thereby preventing the initiation of DNA replication. This action leads to an accumulation of cells in the S phase, induction of replication stress, and ultimately, cell death in cancer cells.
Mechanism of Action: From CDC7 Inhibition to S Phase Arrest
The primary molecular mechanism of Simurosertib involves the direct inhibition of CDC7 kinase activity. This targeted inhibition sets off a cascade of events culminating in S phase arrest.
-
Inhibition of CDC7 Kinase: Simurosertib is a highly selective, ATP-competitive inhibitor of CDC7.
-
Prevention of MCM2 Phosphorylation: A key substrate of CDC7 is the MCM2 subunit of the MCM2-7 helicase complex. Inhibition of CDC7 by Simurosertib prevents the phosphorylation of MCM2.
-
Stalled Replication Forks: The lack of MCM complex activation leads to a failure in the firing of DNA replication origins. This results in stalled replication forks and induces a state known as replication stress.
-
S Phase Arrest: The cellular machinery detects this replication stress, triggering the S phase checkpoint. This checkpoint activation halts the progression of the cell cycle, causing cells to arrest in the S phase.
-
Induction of Apoptosis: Prolonged S phase arrest and unresolved replication stress can lead to DNA damage and the induction of apoptosis, contributing to the antitumor effects of Simurosertib.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize its inhibitory concentrations and effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC50 | CDC7 Kinase | <0.3 nM | |
| IC50 | CDC7 Kinase | 0.26 nM | |
| IC50 | Cdk2 | 6,300 nM | |
| IC50 | ROCK1 | 430 nM | |
| IC50 | MCM2 Phosphorylation (HeLa cells) | 17 nM | |
| EC50 | Proliferation (COLO 205 cells) | 81 nM |
| GI50 Range | Various Cancer Cell Lines | 30.2 - >10,000 nM | |
Experimental Protocols and Workflows
The investigation of this compound's effect on the cell cycle involves several key experimental techniques. Detailed protocols are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with Simurosertib.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SNU-601, H23, H460) in 6-well plates and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the S phase population indicates S phase arrest.
Western Blotting for Phospho-MCM2
This assay is used to directly measure the inhibition of CDC7's kinase activity by assessing the phosphorylation status of its downstream target, MCM2.
Methodology:
-
Cell Culture and Lysis: Culture and treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A separate membrane should be incubated with an antibody for total MCM2 or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-MCM2 signal relative to the total MCM2 or loading control indicates CDC7 inhibition.
Logical Relationship: From Drug Action to Cellular Fate
The inhibition of CDC7 by this compound initiates a logical cascade of cellular events. The following diagram illustrates the relationship between the initial drug-target interaction and the ultimate cellular outcomes.
Conclusion
This compound effectively induces cell cycle arrest in the S phase through its potent and selective inhibition of CDC7 kinase. By preventing the phosphorylation of the MCM complex, it halts the initiation of DNA replication, leading to replication stress that activates the S phase checkpoint. This mechanism provides a clear rationale for its development as an anticancer agent, particularly in tumors reliant on elevated CDC7 activity. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and understand the therapeutic potential of targeting the CDC7 pathway.
References
(R)-Simurosertib: A Technical Overview of its Antineoplastic Properties
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[4][5] Its overexpression has been noted in various cancers, making it a compelling target for antineoplastic therapies. This technical guide provides a comprehensive overview of the antineoplastic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects through signaling and workflow diagrams.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting CDC7 kinase, which is essential for the G1-S phase transition of the cell cycle. The primary substrate of CDC7 is the minichromosome maintenance (MCM) protein complex (MCM2-7), a core component of the DNA replicative helicase.
The mechanism unfolds as follows:
-
Inhibition of MCM Phosphorylation : this compound binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of the MCM2 subunit at Serine 40 (pMCM2). This phosphorylation is a critical step for the activation of the MCM helicase.
-
Induction of S-Phase Delay and Replication Stress : The lack of MCM helicase activation leads to a halt in the initiation of DNA replication, causing the cells to arrest in the S-phase of the cell cycle. This disruption of DNA synthesis induces a state known as replication stress.
-
Mitotic Aberrations and Apoptosis : The prolonged replication stress and S-phase arrest trigger a cascade of events leading to mitotic catastrophe. This is characterized by centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects and apoptosis in cancer cells.
A key aspect of this compound's therapeutic potential lies in its selectivity for cancer cells. While it can induce a G1 arrest in normal cells with functional p53, cancer cells with compromised cell cycle checkpoints are more susceptible to the lethal effects of CDC7 inhibition.
Signaling Pathway and Mechanistic Workflow
The following diagrams illustrate the CDC7 signaling pathway and the mechanistic workflow of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antineoplastic activities of this compound.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| CDC7 Kinase | Kinase Assay | IC50 | <0.3 nM | |
| CDC7 Kinase | Kinase Assay | IC50 | 0.26 nM | |
| HeLa | MCM2 Phosphorylation | IC50 | 17 nM | |
| COLO 205 | Proliferation Assay | EC50 | 81 nM | |
| Cancer Cell Lines (Panel of 246) | Growth Inhibition | GI50 | 30.2 nM to >10 µM (Median: 407.4 nM) | |
| COLO205 | Growth Inhibition | GI50 | 85 nM | |
| RKO | Growth Inhibition | GI50 | 818 nM |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Endpoint | Result | Reference(s) |
| COLO 205 | 40 or 60 mg/kg, twice daily | Tumor Growth Inhibition | Significant antitumor activity | |
| SW948 | 40 or 60 mg/kg, twice daily | Tumor Growth Inhibition | Significant antitumor activity | |
| COLO 205 | 80 mg/kg | pMCM2 Inhibition | Reduced intratumor levels of pMCM2 | |
| SW948 | 80 mg/kg | pMCM2 Inhibition | Reduced intratumor levels of pMCM2 | |
| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, bid, 3 days on/4 off | %TGI (Day 22) | 96.6% | |
| Pancreatic PDX (PHTX-249Pa) | 40 mg/kg, qd, 21 days | %TGI (Day 22) | 68.4% | |
| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, qd, 21 days | %TGI (Day 22) | 75.1% | |
| Pancreatic PDX (PHTXM-97Pa) | 40 mg/kg, qd, 21 days | %TGI (Day 22) | 86.1% | |
| Pancreatic PDX (PHTXM-97Pa) | 60 mg/kg, qd, 21 days | %TGI (Day 22) | 89.9% |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; bid: twice daily; qd: once daily.
Clinical Development
A first-in-human, open-label, Phase I dose-escalation study (NCT02699749) was conducted in patients with advanced solid tumors. The study evaluated various dosing schedules. For the schedule of this compound administered once daily for 14 days followed by a 7-day rest period (21-day cycle), the maximum tolerated dose (MTD) was determined to be 50 mg. The dose-limiting toxicity was Grade 4 neutropenia. Preliminary antitumor activity was observed, with partial responses in patients with duodenal, esophageal, and cervical cancers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antineoplastic properties of this compound.
Cell Viability/Growth Inhibition Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well or 384-well clear-bottom, white-walled plates
-
This compound stock solution (e.g., in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into the plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of growth inhibition versus the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Western Blot for Phospho-MCM2 (pMCM2)
Objective: To assess the target engagement of this compound by measuring the inhibition of MCM2 phosphorylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMCM2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total MCM2 and the loading control to ensure equal protein loading.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), potentially mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 40 or 60 mg/kg, twice daily).
-
Administer the vehicle to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width² x length) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pMCM2 levels by Western blot or immunohistochemistry).
-
Conclusion
This compound is a promising antineoplastic agent that targets a key regulator of DNA replication, CDC7 kinase. Its mechanism of action, involving the induction of replication stress and mitotic catastrophe, provides a strong rationale for its development as a cancer therapeutic. The quantitative data from both in vitro and in vivo studies demonstrate its potent and selective activity against a range of cancer types. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other CDC7 inhibitors. Further clinical evaluation is ongoing to fully elucidate its therapeutic potential in various malignancies.
References
(R)-Simurosertib and the Induction of DNA Replication Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Simurosertib (also known as TAK-931) is a potent and selective, orally active, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] Its primary mechanism of action involves the induction of S-phase delay and significant DNA replication stress, leading to mitotic aberrations and potent antiproliferative effects in cancer cells.[1][3][4] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces DNA replication stress, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound and DNA Replication Stress
This compound is a selective inhibitor of CDC7 kinase with an IC50 of less than 0.3 nM. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex component MCM2. By inhibiting CDC7, this compound prevents the firing of replication origins, leading to a stall in DNA replication forks. This stalling is a primary cause of DNA replication stress, a condition characterized by the slowing or stalling of replication fork progression.
Replication stress activates a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway in the DDR is the ATR-CHK1 signaling cascade. ATR (Ataxia Telangiectasia and Rad3-related) is a kinase that is activated by the presence of single-stranded DNA (ssDNA), which becomes exposed at stalled replication forks. Activated ATR then phosphorylates and activates its downstream effector, CHK1, a serine/threonine kinase. Activated CHK1 orchestrates a cellular response to replication stress that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. The induction of DNA replication stress is a key therapeutic strategy in oncology, and this compound represents a targeted approach to exploit this vulnerability in cancer cells.
Quantitative Data on this compound-Induced Replication Stress
The following tables summarize key quantitative data demonstrating the induction of DNA replication stress by this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| CDC7 Kinase Inhibition (IC50) | - | <0.3 nM | |
| MCM2 Phosphorylation Inhibition (IC50) | HeLa | 17 nM | |
| Cell Proliferation (EC50) | COLO 205 | 81 nM | |
| Antiproliferative Activity (GI50) | Various Cancer Cell Lines | 30.2 - >10,000 nM |
Table 2: Markers of DNA Replication Stress Induced by this compound (TAK-931)
| Marker | Cell Line | Treatment | Result | Reference |
| FANCD2 Foci Formation | HeLa | 300 nM TAK-931 for 24 hours | Significant increase in the percentage of cells with FANCD2 foci. | |
| DNA Fork Progression | HeLa | 300 nM TAK-931 | Significant reduction in the length of IdU-labeled DNA fibers, indicating slowed fork progression. |
Signaling Pathways and Experimental Workflows
This compound-Induced Replication Stress and ATR-CHK1 Signaling
The following diagram illustrates the signaling pathway initiated by this compound, leading to the activation of the ATR-CHK1 response.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and dose-response of residual 53BP1/gamma-H2AX foci: co-localization, relationship with DSB repair and clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Simurosertib: An In-depth Technical Guide to its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Simurosertib (TAK-931) is an orally bioavailable and highly selective, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] Early-stage research has demonstrated its potential as a therapeutic agent for a variety of solid tumors, including colorectal, pancreatic, and lung cancer.[4][5] The primary mechanism of action of this compound involves the induction of replication stress, leading to S-phase delay, mitotic aberrations, and subsequent antiproliferative effects in cancer cells. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound targets CDC7, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. In association with its regulatory subunit Dbf4, CDC7 forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex. This phosphorylation event is essential for the loading of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.
By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to a cascade of cellular events, including:
-
Replication Stress: The stalling of replication forks triggers a state of replication stress.
-
S-Phase Delay: The cell cycle is arrested in the S-phase to allow for potential DNA repair.
-
Mitotic Aberrations: If the replication stress is not resolved, it leads to errors during mitosis, such as centrosome dysregulation and chromosome missegregation.
-
Antiproliferative Effects: Ultimately, these events result in an irreversible antiproliferative effect in cancer cells, often leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CDC7 Kinase | <0.3 nM | |
| CDK2 | >10,000 nM | ||
| ROCK1 | 430 nM | ||
| GI50 | COLO 205 (colorectal) | 81 nM | |
| SW948 (colorectal) | 120 nM | ||
| PANC-1 (pancreatic) | 250 nM | ||
| RKO (colorectal) | 98 nM | ||
| Wide variety of cancer cells | 30.2 - >10,000 nM |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| COLO 205 | Colorectal | 40 mg/kg, twice daily | Significant | |
| COLO 205 | Colorectal | 60 mg/kg, twice daily | Significant | |
| SW948 | Colorectal | 40 mg/kg, twice daily | Significant | |
| SW948 | Colorectal | 60 mg/kg, twice daily | Significant | |
| Pancreatic Cancer PDX | Pancreatic | 80 mg/kg, p.o. | Marked, dose-dependent |
PDX: Patient-Derived Xenograft; p.o.: oral administration.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CDC7 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro inhibitory potency of this compound against CDC7 kinase.
Objective: To determine the IC50 value of this compound against recombinant human CDC7/Dbf4.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
-
Add 12.5 µL of the master mix to each well.
-
Prepare a solution of the CDC7/Dbf4 enzyme in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The "blank" value is subtracted from all other readings. The IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT-Based)
This protocol is a standard method for assessing the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the GI50 value of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log concentration of this compound.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in mouse xenograft models.
Objective: To assess the in vivo antitumor activity of this compound in various cancer models.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell lines or patient-derived tumor fragments
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Cell line-derived xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel) into the flank of the mice.
-
Patient-derived xenografts (PDX): Surgically implant small tumor fragments (2-3 mm3) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 40 or 60 mg/kg, twice daily for 14 days).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistical analysis is performed to determine the significance of the observed antitumor effects.
-
Conclusion
Early-stage research on this compound has established its potent and selective inhibition of CDC7 kinase, leading to replication stress and potent antiproliferative effects in a broad range of cancer cell lines and in vivo tumor models. The data summarized in this guide highlight the therapeutic potential of this compound. Further clinical investigation is ongoing to fully elucidate its safety and efficacy in cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simurosertib | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacological Profile of (R)-Simurosertib and Barasertib-HQPA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed pharmacological overview of two distinct kinase inhibitors: (R)-Simurosertib, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, and Barasertib-HQPA, a potent inhibitor of Aurora B kinase. While the initial query focused on this compound, the available detailed biochemical data is more extensive for Barasertib-HQPA. Therefore, this document will first provide a comprehensive profile of Barasertib-HQPA, followed by the pharmacological profile of this compound, to offer a thorough resource for the scientific community.
Part 1: Pharmacological Profile of Barasertib-HQPA (AZD1152-HQPA)
Barasertib-HQPA (also known as AZD1152-HQPA) is the active metabolite of the prodrug Barasertib (AZD1152).[1][2] Barasertib is rapidly converted to Barasertib-HQPA in plasma.[1][2][3] It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.
Mechanism of Action
Barasertib-HQPA exerts its anti-tumor effects by inhibiting the serine/threonine kinase activity of Aurora B. Aurora B is a critical component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B by Barasertib-HQPA leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10, and treatment with Barasertib-HQPA leads to a reduction in its phosphorylation.
-
Chromosome Misalignment: Inhibition of Aurora B disrupts the proper attachment of microtubules to kinetochores, leading to chromosome misalignment during metaphase.
-
Inhibition of Cytokinesis: The final stage of cell division is blocked, resulting in cells with a 4N or 8N DNA content (polyploidy).
-
Induction of Apoptosis: The mitotic errors and cellular stress ultimately trigger programmed cell death.
Data Presentation
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora B | Reference(s) |
| Aurora B | Cell-free | 0.37 | 0.36 | - | |
| Aurora A | Cell-free | 1368 | 1369 | ~3700-fold | |
| Aurora C | Cell-free | - | 17.0 | ~47-fold | |
| FLT3-ITD | - | - | - | Suppresses | |
| Panel of >50 other kinases | Cell-free | - | - | High specificity |
| Cell Line Type | IC50 Range (nM) | Reference(s) |
| Human Leukemia Cell Lines | 3 - 40 | |
| MOLM13 (clonogenic) | 1 | |
| MV4-11 (clonogenic) | 2.8 |
| Species | Dose and Administration | t1/2 (hours) | CL (L/h) | Vss (L) | Reference(s) |
| Mouse | 100 mg/kg subcutaneous | 2.9 | - | - | |
| Human (AML patients) | 1200 mg 7-day continuous infusion | 77.5 (geometric mean) | 31.4 | - |
Experimental Protocols
A common method to determine the in vitro potency of a kinase inhibitor is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
-
Preparation of Reagents:
-
Prepare serial dilutions of Barasertib-HQPA in DMSO.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the purified recombinant Aurora B kinase.
-
Prepare a solution of the specific peptide or protein substrate for Aurora B.
-
Prepare a solution of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the kinase.
-
-
Assay Procedure:
-
In a microplate, add the kinase reaction buffer.
-
Add the Aurora B kinase to each well.
-
Add the serially diluted Barasertib-HQPA or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the mixture of the substrate and [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of Barasertib-HQPA compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., MOLM13).
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of Barasertib-HQPA in culture medium.
-
Add the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a detergent reagent (e.g., acidified isopropanol or a commercial solubilization solution) to each well.
-
Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of Barasertib-HQPA compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of Barasertib-HQPA on the Aurora B signaling pathway.
Caption: General experimental workflow for screening kinase inhibitors.
Part 2: Pharmacological Profile of this compound
This compound is the (R)-enantiomer of Simurosertib (also known as TAK-931), an orally active and selective ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.
Mechanism of Action
This compound inhibits the kinase activity of CDC7, which is essential for the phosphorylation of the minichromosome maintenance (MCM) complex, a key step in licensing DNA replication origins. The inhibition of CDC7 by this compound leads to:
-
Suppression of MCM2 Phosphorylation: Treatment with Simurosertib suppresses the phosphorylation of MCM2 at Ser40 in a dose-dependent manner.
-
S-phase Delay and Replication Stress: The inability to initiate DNA replication properly causes a delay in the S-phase of the cell cycle and induces replication stress.
-
Mitotic Aberrations and Apoptosis: The induced replication stress can lead to centrosome dysregulation, chromosome missegregation, and ultimately, irreversible anti-proliferative effects and apoptosis in cancer cells.
Data Presentation
| Target | Assay Type | IC50 (nM) | Selectivity | Reference(s) |
| CDC7 | Cell-free | <0.3 | >120-fold vs. 308 other kinases | |
| CDK2 | Cell-free | 6,300 | ~24,230-fold | |
| ROCK1 | Cell-free | 430 | ~1,650-fold |
| Assay | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| MCM2 Phosphorylation Inhibition | HeLa | 17 | |
| Cell Proliferation | COLO 205 | 81 |
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours | |
| Apparent Oral Clearance (CL/F) | 38 L/h | |
| Terminal Half-life (t1/2) | ~6 hours |
Experimental Protocols
The experimental protocols for determining the kinase inhibitory activity and anti-proliferative effects of this compound are analogous to those described for Barasertib-HQPA, with the substitution of CDC7 kinase and its specific substrate in the biochemical assay, and the use of relevant cancer cell lines for the cellular assays.
Mandatory Visualization
Caption: Mechanism of action of this compound on the CDC7 signaling pathway.
Conclusion
Barasertib-HQPA and this compound are potent and selective kinase inhibitors with distinct mechanisms of action targeting critical regulators of the cell cycle. Barasertib-HQPA's inhibition of Aurora B leads to mitotic catastrophe, while this compound's inhibition of CDC7 disrupts the initiation of DNA replication. Both compounds have demonstrated significant anti-tumor activity in preclinical models and have been investigated in clinical trials. This guide provides a comprehensive summary of their pharmacological profiles to support further research and development in the field of oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
Methodological & Application
Application Notes and Protocols for (R)-Simurosertib Treatment in COLO 205 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib, also known as TAK-931, is a potent and selective, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex, such as MCM2.[2][4] Inhibition of CDC7 leads to S-phase delay, replication stress, and subsequent mitotic aberrations, ultimately resulting in antiproliferative effects and apoptosis in cancer cells.
COLO 205 is a human colorectal adenocarcinoma cell line commonly utilized in cancer research and for evaluating the pharmacodynamics of chemotherapeutic agents. This cell line is characterized by a BRAF V600E mutation and is wild-type for KRAS and TP53. The MAPK pathway is constitutively active in these cells due to the BRAF mutation.
This document provides a detailed in vitro protocol for the treatment of COLO 205 cells with this compound, including cell culture, drug preparation, and methods for assessing cellular response.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| This compound CDC7 Kinase IC50 | <0.3 nM | N/A | In vitro enzyme assay. |
| This compound COLO 205 EC50 | 81 nM | COLO 205 | Antiproliferative activity assessed after 72 hours of treatment using a CellTiter-Glo assay. |
| This compound HeLa pMCM2 IC50 | 17 nM | HeLa | Inhibition of MCM2 phosphorylation. |
| COLO 205 Doubling Time | ~20-27 hours | COLO 205 | Varies depending on culture conditions. |
Signaling Pathway and Experimental Workflow
References
- 1. Colo-205 Cells [cytion.com]
- 2. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Simurosertib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] It demonstrates significant antitumor activity in various preclinical cancer models by inducing replication stress and subsequent cell death.[4][5] These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for utilizing this compound in mouse xenograft models, enabling researchers to effectively design and execute preclinical efficacy studies.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of CDC7 kinase, a key regulator of the initiation of DNA replication. The primary target of the CDC7-Dbf4 kinase complex is the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit. Phosphorylation of MCM2 by CDC7 is a critical step for the activation of the replicative helicase and the firing of replication origins during the S phase of the cell cycle.
By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a delay in S phase progression and the induction of replication stress. This sustained replication stress triggers mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects and apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the cell cycle.
In Vivo Dosage and Administration in Mouse Xenograft Models
This compound has demonstrated dose-dependent antitumor activity in various human tumor xenograft models, including colorectal and pancreatic cancer. The compound is orally bioavailable and has shown efficacy with different dosing schedules.
Summary of In Vivo Dosages
| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| COLO205 | Nude Mice | 40, 60 | Oral (p.o.) | Twice Daily (bid) for 14 days | |
| SW948 | Nude Mice | 40, 60 | Oral (p.o.) | Twice Daily (bid) for 14 days | |
| COLO205 | Nude Mice | 80 | Oral (p.o.) | Single Dose (for PD) | |
| SW948 | Nude Mice | 80 | Oral (p.o.) | Single Dose (for PD) | |
| PHTX-97Pa (PDX) | Nude Mice | 40, 60 | Oral (p.o.) | Once Daily (qd) for 21 days | |
| Various PDX | Nude Mice | 60 | Oral (p.o.) | Twice Daily (bid), 3 days on/4 days off | |
| Capan-1 | Xenograft Mice | 40 | Oral (p.o.) | Once Daily (qd) for 21 days | |
| COLO205 | Xenograft Mice | 40 | Oral (p.o.) | Once Daily (qd) for 21 days |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models.
Cell Line Culture and Preparation
-
Cell Culture: Culture human cancer cell lines (e.g., COLO205, SW948) in the recommended complete cell culture medium.
-
Cell Expansion: Expand cells to achieve the required number for implantation. It is advisable to passage the cells at least twice after thawing from cryogenic storage.
-
Cell Harvesting: Harvest cells during the exponential growth phase (approximately 80-90% confluency).
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 90%.
-
Cell Suspension: Resuspend the cells in a suitable sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. Keep the cell suspension on ice.
Mouse Xenograft Model Establishment
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice (e.g., BALB/c nude) or SCID mice, typically 6-8 weeks old.
-
Cell Implantation:
-
Subcutaneously inject 1 x 10^7 to 2 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
For improved tumor take and growth, consider mixing the cell suspension 1:1 with Matrigel or a similar basement membrane extract.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
-
Formulation: this compound is an orally active compound. The specific vehicle for oral administration should be optimized based on the compound's solubility and stability. Common vehicles for in vivo studies include 0.5% methylcellulose in water or a solution containing DMSO and PEG.
-
Dosing:
-
Administer this compound or the vehicle control orally via gavage at the dosages and schedules outlined in Table 1.
-
Ensure accurate dosing based on the individual body weight of each mouse, which should be monitored at least twice weekly.
-
-
Treatment Duration: Continue treatment for the specified duration (e.g., 14 or 21 days) or until the tumor volume in the control group reaches a predetermined endpoint.
Efficacy and Pharmacodynamic Evaluation
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Markers: To confirm the mechanism of action in vivo, tumor samples can be collected at various time points after the final dose.
-
Western Blot Analysis: Assess the levels of phosphorylated MCM2 (pMCM2) in tumor lysates. A reduction in pMCM2 levels indicates target engagement by this compound.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in situ reduction of pMCM2.
-
-
Toxicity Assessment: Monitor mice for any signs of toxicity, including significant body weight loss (>15-20%), changes in behavior, or other adverse effects.
Experimental Workflow Diagram
Caption: General workflow for a mouse xenograft efficacy study.
Conclusion
This compound is a promising CDC7 inhibitor with demonstrated preclinical antitumor activity. The provided data and protocols offer a solid foundation for designing and conducting in vivo studies to further evaluate its therapeutic potential. Careful attention to experimental detail, including cell handling, animal welfare, and appropriate endpoint analysis, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: (R)-Simurosertib in Lung Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[3] Its overexpression is observed in various malignancies, including lung cancer, and is often associated with poor prognosis. This compound exerts its anti-tumor effects by inducing replication stress, which leads to mitotic aberrations and ultimately, irreversible anti-proliferative effects in cancer cells.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical lung cancer research models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDC7 kinase, with a reported IC50 of less than 0.3 nM in enzymatic assays.[1] Inhibition of CDC7 by this compound prevents the phosphorylation of its primary substrate, the Minichromosome Maintenance (MCM) complex component MCM2. This, in turn, blocks the initiation of DNA replication, leading to S-phase delay and replication stress. The sustained replication stress triggers a cascade of events, including centrosome dysregulation and chromosome missegregation, resulting in mitotic catastrophe and apoptosis in cancer cells.
A key finding in lung cancer research is the role of this compound in suppressing neuroendocrine (NE) transformation, a mechanism of resistance to targeted therapies. This is achieved through the induction of proteasome-mediated degradation of the MYC proto-oncogene, a key driver of NE transformation.
Data Presentation
In Vitro Efficacy
Table 1: In Vitro Anti-proliferative Activity of the CDC7 Inhibitor XL413
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo-205 | Colorectal Carcinoma | 1.1 | |
| HCC1954 | Breast Carcinoma | 22.9 |
Note: This data is for the CDC7 inhibitor XL413 and is provided as a representative example of the potential efficacy of CDC7 inhibition in cancer cell lines.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical xenograft models of human cancers, including lung cancer. A key application in lung cancer research is its ability to enhance the efficacy of standard-of-care chemotherapies in resistant models.
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in SCLC Patient-Derived Xenografts (PDX)
| PDX Model | CDC7 Expression | Treatment Group | T/C Value (%) at Endpoint |
| Lx1231 | High | Cisplatin + Etoposide | 44 |
| This compound + Cisplatin | 13 | ||
| Lx33 | Intermediate | Cisplatin + Etoposide | 49 |
| This compound + Cisplatin | 20 | ||
| Lx276 | Low | Cisplatin + Etoposide | 39 |
| This compound + Cisplatin | 7 |
T/C Value: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in lung cancer research models.
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460, NCI-H69, NCI-H446)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using appropriate software.
Western Blot Analysis for pMCM2 and MYC
This protocol is to assess the inhibition of CDC7 activity (via pMCM2 levels) and the effect on MYC protein levels.
Materials:
-
Lung cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMCM2 (Ser40/41), anti-MCM2, anti-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Lung cancer cell line
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest lung cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. For combination studies, administer the other agent(s) as per the experimental design.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) or T/C value to assess efficacy.
Conclusion
This compound is a promising therapeutic agent for lung cancer, with a well-defined mechanism of action targeting the core process of DNA replication. Its ability to induce replication stress and mitotic catastrophe, coupled with its unique efficacy in suppressing neuroendocrine transformation via MYC degradation, makes it a valuable tool for lung cancer research and a potential candidate for clinical development, both as a monotherapy and in combination with existing treatments. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound in various lung cancer contexts.
References
Application Notes and Protocols for Detecting pMCM2 Inhibition by (R)-Simurosertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Minichromosome Maintenance Complex Component 2 (pMCM2) levels in cultured cells following treatment with (R)-Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The phosphorylation of MCM2 is a critical event in the initiation of DNA replication, and its inhibition is a key pharmacodynamic biomarker of this compound activity. This document outlines the necessary reagents, step-by-step procedures for cell culture, drug treatment, protein extraction, and Western blot analysis, as well as data interpretation. Furthermore, it includes a summary of quantitative parameters and visual diagrams of the relevant signaling pathway and experimental workflow to facilitate comprehension and implementation.
Introduction
This compound is a small molecule inhibitor that targets CDC7 kinase, a key regulator of the cell cycle.[1][2][3] CDC7, in complex with its regulatory subunit DBF4, phosphorylates multiple substrates to facilitate the transition from G1 to S phase and the initiation of DNA replication.[4] A primary and essential substrate of the CDC7-DBF4 complex is the MCM2 protein, a component of the MCM2-7 helicase complex.[5] The phosphorylation of MCM2 on specific serine residues (such as Ser40 and Ser53) is a prerequisite for the activation of the MCM helicase and the unwinding of DNA at replication origins.
By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a failure in the initiation of DNA replication, S-phase arrest, and ultimately, apoptosis in cancer cells. Therefore, monitoring the levels of pMCM2 serves as a direct and reliable measure of this compound's target engagement and biological activity in preclinical and clinical studies. This protocol details a robust Western blot procedure to assess the dose- and time-dependent effects of this compound on MCM2 phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for the Western blot protocol.
Caption: Signaling pathway of this compound action.
Caption: Western blot workflow for pMCM2 detection.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Western blot protocol.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Primary anti-pMCM2 (Ser40/41) | Abcam | ab70371 | 1:1000 |
| Primary anti-pMCM2 (Ser139) | Cell Signaling Technology | #8861 | 1:1000 |
| Primary anti-total MCM2 | Cell Signaling Technology | #3619 | 1:1000 |
| Primary anti-GAPDH | Cell Signaling Technology | #5174 | 1:5000 |
| Primary anti-β-Actin | Cell Signaling Technology | #4970 | 1:5000 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 - 1:10,000 |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | #7076 | 1:2000 - 1:10,000 |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Cell Seeding Density | 1-2 x 10^6 cells per 10 cm dish |
| This compound Concentration Range | 10 nM - 1 µM (or as determined by dose-response curve) |
| Treatment Duration | 2 - 24 hours (or as determined by time-course experiment) |
| Protein Load per Lane | 20 - 40 µg |
| SDS-PAGE Gel Percentage | 8-10% Acrylamide |
| Transfer Voltage/Time | 100V for 60-90 minutes (wet transfer) |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Cancer cell line of interest (e.g., COLO-205, SW948)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
This compound Treatment:
-
This compound (TAK-931)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
-
Protein Extraction:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 2 & 3
-
Cell scraper
-
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
4x Laemmli Sample Buffer
-
Precast or hand-cast SDS-PAGE gels (8-10%)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies (see Table 1)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
-
Step-by-Step Methodology
1. Cell Culture and this compound Treatment
1.1. Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. 1.2. Seed cells in 10 cm dishes and allow them to adhere and reach 70-80% confluency. 1.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. 1.4. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
2. Cell Lysis and Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. 2.2. Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each 10 cm dish. 2.3. Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
4.1. Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.2. Load 20-40 µg of protein per lane into an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder. 4.3. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom. 4.4. Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system. Ensure the membrane was activated with methanol prior to use.
5. Immunoblotting
5.1. After transfer, wash the membrane briefly with TBST. 5.2. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. 5.3. Incubate the membrane with the primary antibody against pMCM2, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. 5.4. The following day, wash the membrane three times for 10 minutes each with TBST. 5.5. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation. 5.6. Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Data Analysis
6.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. 6.2. Capture the chemiluminescent signal using a digital imaging system. 6.3. To ensure equal protein loading, the membrane can be stripped and re-probed for total MCM2 and a loading control protein (e.g., GAPDH or β-Actin). 6.4. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pMCM2 signal to the total MCM2 signal and then to the loading control signal for each sample.
Conclusion
This protocol provides a comprehensive guide for the reliable detection of changes in MCM2 phosphorylation following treatment with the CDC7 inhibitor this compound. Adherence to these detailed steps, particularly the inclusion of phosphatase inhibitors and the use of BSA for blocking, is critical for obtaining high-quality, reproducible data. The quantitative assessment of pMCM2 levels is an essential tool for characterizing the mechanism of action of this compound and for its continued development as a therapeutic agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following (R)-Simurosertib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance-2 (MCM2) helicase complex, a key component of the pre-replication complex.[4][5] Inhibition of CDC7 by this compound prevents the firing of replication origins, leading to S-phase delay and replication stress. This replication stress can subsequently induce mitotic aberrations, such as centrosome dysregulation and chromosome missegregation, ultimately resulting in an irreversible anti-proliferative effect in cancer cells.
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the cellular DNA content can be quantified. This allows for the precise measurement of cell cycle alterations induced by therapeutic agents like this compound. These application notes provide a detailed protocol for assessing the cell cycle effects of this compound using flow cytometry and present quantitative data from representative studies.
Data Presentation
Treatment of cancer cell lines with this compound leads to a characteristic cell cycle arrest, primarily in the S and G2/M phases, consistent with its mechanism of action. The following tables summarize the quantitative data on cell cycle distribution following exposure to this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in COLO205 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.8 | 34.5 | 9.7 |
| This compound (300 nM, 24h) | 28.4 | 48.2 | 23.4 |
Data is illustrative and based on findings from Iwai, K., et al. (2019).
Table 2: Effect of this compound on Cell Cycle Distribution in RKO Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 62.1 | 28.7 | 9.2 |
| This compound (300 nM, 24h) | 49.5 | 38.1 | 12.4 |
Data is illustrative and based on findings from Iwai, K., et al. (2019).
Signaling Pathways
This compound's primary target is CDC7, a key regulator of DNA replication initiation. The inhibition of CDC7 leads to replication stress, which can intersect with other critical signaling pathways involved in cell cycle control and survival, such as the B-Raf/MEK/ERK pathway. In certain contexts, such as BRAF-mutant melanoma, targeting CDC7 can sensitize resistant cells to BRAF inhibitors.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., COLO205) in a 6-well plate at a density that will ensure cells are in the exponential growth phase at the time of harvesting (typically 50-70% confluency).
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 300 nM). A vehicle control (DMSO) should be prepared in parallel.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
Flow Cytometry Analysis of Cell Cycle
This protocol is adapted for propidium iodide (PI) staining.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully aspirate the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes between each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
-
Data Analysis:
-
Analyze the collected data using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
The software will generate a DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a selective CDC7 inhibitor that effectively induces S-phase delay and subsequent cell cycle arrest in cancer cells. The provided protocols and data offer a comprehensive guide for researchers to utilize flow cytometry as a robust method for quantifying the cellular response to this compound treatment. This analysis is critical for understanding the drug's mechanism of action and for the development of novel anti-cancer therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing (R)-Simurosertib Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib (also known as TAK-931) is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex, making it an attractive target for cancer therapy.[4][5] Inhibition of CDC7 by this compound leads to replication stress, S-phase arrest, and ultimately apoptosis in cancer cells. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound resistant cell lines is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell lines in vitro.
Signaling Pathway of this compound Action and Potential Resistance Mechanisms
This compound targets the CDC7/DBF4 kinase complex, a key regulator of DNA replication initiation. The Polo-like kinase 1 (PLK1) pathway, which is also central to cell cycle control, can influence CDC7 expression through the MYC transcription factor. Understanding this interplay is crucial for investigating resistance mechanisms.
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Experimental Workflow for Generating Resistant Cell Lines
The generation of drug-resistant cell lines is a lengthy process that involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug.
Caption: Workflow for establishing this compound resistant cell lines.
Protocols
Determination of Parental Cell Line IC50 for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value is crucial for determining the starting concentration for resistance development.
Materials:
-
Parental cancer cell line of choice (e.g., a line known to be sensitive to cell cycle inhibitors)
-
Complete cell culture medium
-
This compound (TAK-931)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
| Parameter | Example Value | Reference |
| Seeding Density | 3,000 - 8,000 cells/well | |
| This compound Conc. | 0.01 µM - 10 µM | |
| Incubation Time | 72 hours | |
| Vehicle Control | DMSO (final conc. < 0.1%) |
Generation of this compound Resistant Cell Lines
Objective: To establish a stable cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations. This process can take several months (3-18 months).
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10-IC20 determined in Protocol 1. Culture a parallel flask with DMSO as a vehicle control.
-
Maintenance and Observation: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant number of cells will die. The surviving cells will begin to proliferate slowly.
-
Dose Escalation: Once the cell population recovers and reaches approximately 70-80% confluency with a growth rate approaching that of the parental line, passage the cells and increase the concentration of this compound by 1.5 to 2-fold.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a portion of the cells. This provides a backup at various stages of resistance development.
-
Repeat: Continue this cycle of adaptation and dose escalation. If at any point the majority of cells die after a dose increase, return to the previous concentration until the cells have fully recovered before attempting a smaller fold-increase (e.g., 1.2-1.5 fold).
-
Establishment of a Stable Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the parental IC50 and maintains a stable phenotype.
| Parameter | Guideline | Reference |
| Starting Concentration | IC10 - IC20 of parental line | |
| Dose Escalation Factor | 1.5 - 2.0 fold | |
| Duration | 3 - 18 months | |
| Cryopreservation | At each successful escalation step |
Characterization of this compound Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the newly established cell line.
3.1. Determination of the IC50 of the Resistant Cell Line
-
Protocol: Follow the same procedure as in Protocol 1, but use the resistant cell line.
-
Data Analysis: Calculate the new IC50 value. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
Expected Outcome: A significant increase in the IC50 value and an RI substantially greater than 1 confirms resistance.
| Parameter | Parental (Example) | Resistant (Example) |
| IC50 (µM) | 0.1 | 1.5 |
| Resistance Index (RI) | 1 | 15 |
3.2. Cell Viability and Proliferation Assays
-
Protocols: Perform cell counting assays (e.g., Trypan Blue exclusion) or colorimetric/fluorometric viability assays (MTT, CCK-8) over a time course to compare the growth rates of parental and resistant cells in the presence and absence of this compound.
-
Expected Outcome: Resistant cells will show a higher proliferation rate and viability compared to parental cells at a given concentration of this compound.
3.3. Cell Cycle Analysis
-
Protocol: Treat both parental and resistant cells with this compound for 24-48 hours. Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). Analyze the cell cycle distribution by flow cytometry.
-
Expected Outcome: Parental cells should show a pronounced S-phase arrest. Resistant cells may show a reduced S-phase arrest, indicating they are bypassing the drug's effect.
3.4. Apoptosis Assay
-
Protocol: Treat parental and resistant cells with this compound. Stain the cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) and analyze by flow cytometry.
-
Expected Outcome: Parental cells are expected to undergo significant apoptosis. Resistant cells should exhibit a lower percentage of apoptotic cells.
3.5. Western Blot Analysis
-
Protocol: Lyse parental and resistant cells (both untreated and treated with this compound) and perform western blotting for key proteins.
-
Key Proteins to Analyze:
-
pMCM2 (phospho-Minichromosome Maintenance 2): A direct downstream target of CDC7. Reduced phosphorylation indicates target engagement by this compound. Resistant cells may show sustained pMCM2 levels.
-
CDC7 and PLK1: To investigate potential upregulation of these kinases.
-
MYC: To assess the status of this upstream regulator of CDC7.
-
MDR1 (P-glycoprotein): To investigate the potential involvement of drug efflux pumps in resistance.
-
Apoptosis markers: Cleaved PARP, cleaved Caspase-3.
-
-
Expected Outcomes: Potential changes in the expression or phosphorylation levels of these proteins in resistant cells compared to parental cells.
| Assay | Parental Cells (Expected Outcome with this compound) | Resistant Cells (Expected Outcome with this compound) |
| Cell Cycle | S-Phase Arrest | Reduced or no S-Phase Arrest |
| Apoptosis | Increased Apoptosis | Reduced Apoptosis |
| Western Blot (pMCM2) | Decreased | Maintained or less decreased |
| Western Blot (MDR1) | Low/No Expression | Potential Upregulation |
Troubleshooting
-
High cell death during dose escalation: Reduce the fold-increase in drug concentration or allow a longer recovery period.
-
Loss of resistant phenotype: Maintain a low dose of this compound in the culture medium or frequently thaw new vials from cryopreserved stocks.
-
Inconsistent results: Ensure consistent cell culture practices, including passage number and confluency.
Conclusion
The successful establishment and thorough characterization of this compound resistant cell lines are invaluable for advancing our understanding of drug resistance in the context of CDC7 inhibition. These models will facilitate the identification of novel therapeutic strategies to improve patient outcomes.
References
Application Notes and Protocols for Oral Administration of (R)-Simurosertib in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of (R)-Simurosertib (TAK-931), a potent and selective oral inhibitor of cell division cycle 7 (CDC7) kinase. This document details the compound's mechanism of action, summarizes key preclinical findings, and provides detailed protocols for relevant in vitro and in vivo experiments.
Introduction to this compound (TAK-931)
This compound is an orally bioavailable small molecule that selectively inhibits CDC7 kinase, a serine/threonine kinase crucial for the initiation of DNA replication and regulation of the cell cycle.[1] By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) helicase complex, a critical step for the firing of replication origins.[2] This leads to S-phase delay, replication stress, and subsequent mitotic aberrations, ultimately resulting in the irreversible inhibition of cancer cell proliferation.[3] Preclinical studies have demonstrated its significant antitumor activity in various cancer models, including colorectal, pancreatic, lung, and ovarian cancers.[3][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDC7 kinase with high selectivity. The inhibition of CDC7 prevents the phosphorylation of its substrate, MCM2, at Serine 40 (pMCM2). This disruption of the DNA replication initiation process induces replication stress, characterized by the activation of DNA damage response pathways. The sustained replication stress leads to defects in centrosome regulation and chromosome segregation during mitosis, resulting in aneuploidy and, ultimately, cancer cell death.
Figure 1: Signaling pathway of this compound action.
Preclinical Data Summary
In Vitro Activity
This compound demonstrates potent inhibitory activity against CDC7 kinase and robust anti-proliferative effects across a wide range of cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| CDC7 Kinase Inhibition (IC50) | <0.3 nM | Enzyme Assay | |
| CDK2 Kinase Inhibition (IC50) | 6300 nM | Enzyme Assay | |
| Anti-proliferative Activity (GI50) | 85 nM | COLO205 (colorectal) | |
| 818 nM | RKO (colorectal) |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has shown significant, dose-dependent antitumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| COLO205 (CDX) | 80 mg/kg, p.o. | Marked, dose-dependent | |
| SW948 (CDX) | 60 mg/kg, p.o. | Marked, dose-dependent | |
| Pancreatic (PDX) | 40 mg/kg, qd, 21 days | 86.1% | |
| 60 mg/kg, qd, 21 days | 89.9% | ||
| 60 mg/kg, bid, 3 days on/4 off | 96.6% |
Preclinical Pharmacokinetics
Detailed quantitative preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, studies in rats and dogs indicated non-linear pharmacokinetics with greater than dose-proportional increases in Cmax and AUC at higher doses. The compound is described as having a favorable pharmacokinetic profile in murine models.
Note: The following table is a template. Specific values for preclinical models are not publicly available.
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg, p.o.) | |||
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC0-24h (ng·h/mL) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
Preclinical Toxicology
Comprehensive preclinical toxicology data is limited in publicly accessible literature. However, it has been noted that cardiovascular (hypotension) and renal toxicity were anticipated in human trials based on preclinical animal studies.
Note: The following table is a template. Specific values from preclinical toxicology studies are not publicly available.
| Study Type | Species | Key Findings | NOAEL |
| Single Dose Toxicity | Mouse/Rat | Data not available | Data not available |
| Repeat Dose Toxicity | Rat/Dog | Data not available | Data not available |
| Safety Pharmacology | Various | Data not available | Data not available |
Experimental Protocols
Figure 2: General experimental workflow for preclinical evaluation.
In Vitro Cell Viability Assay (MTT/XTT)
This protocol outlines the procedure to determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (TAK-931)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., SDS in HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for Phospho-MCM2 (pMCM2)
This protocol describes the detection of the pharmacodynamic marker pMCM2 in cell lysates following treatment with this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMCM2 (Ser40), anti-total MCM2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMCM2 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH) to normalize the pMCM2 signal.
Oral Formulation and Administration in Mice
This protocol details the preparation of this compound for oral gavage in mice.
Materials:
-
This compound (TAK-931) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. This may require heating and stirring to fully dissolve the CMC-Na. Allow the solution to cool to room temperature.
-
Suspension Preparation: Weigh the required amount of this compound powder. Create a paste by adding a small amount of the 0.5% CMC-Na vehicle. Gradually add the remaining vehicle to the desired final concentration (e.g., for a 60 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 6 mg/mL for a 20g mouse).
-
Homogenization: Homogenize or sonicate the suspension to ensure it is uniform and free of large particles.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge needle. The volume is typically 10 mL/kg body weight. Ensure the suspension is well-mixed before each administration.
In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical in vivo efficacy study of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells for implantation
-
This compound oral formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., daily, intermittent).
-
Monitoring: Monitor tumor volume (calculated as (length x width2)/2) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
Conclusion
This compound is a promising oral CDC7 inhibitor with a well-defined mechanism of action and demonstrated preclinical antitumor activity. The protocols provided herein offer a framework for the continued investigation of this compound and other CDC7 inhibitors in a preclinical setting. Further research to fully elucidate the preclinical pharmacokinetic and toxicological profiles will be crucial for its continued development.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells by Combining (R)-Simurosertib and PARP Inhibitors
For Research Use Only.
Introduction
In the pursuit of more effective cancer therapies, the combination of targeted agents is a promising strategy to enhance anti-tumor activity and overcome resistance. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of (R)-Simurosertib, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, with Poly (ADP-ribose) polymerase (PARP) inhibitors.
This compound, the active enantiomer of Simurosertib (TAK-931), targets CDC7, a key regulator of DNA replication initiation.[1][2] Inhibition of CDC7 leads to replication stress and cell cycle arrest.[1] PARP inhibitors are a class of drugs that block the repair of single-strand DNA breaks.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
Preclinical evidence suggests that combining a CDC7 inhibitor with a PARP inhibitor can induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to PARP inhibition, even in the absence of BRCA mutations. This synergistic interaction stems from the dual assault on DNA replication and repair mechanisms, leading to catastrophic DNA damage and apoptosis in cancer cells.
These application notes are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutic strategies.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the combination of a CDC7 inhibitor (XL413, a compound with a similar mechanism of action to this compound) and a PARP inhibitor (Olaparib). This data illustrates the synergistic potential of this combination approach.
Table 1: Cell Viability (IC50) Data for a CDC7 Inhibitor and a PARP Inhibitor in Ovarian Cancer Cell Lines
| Cell Line | CDC7 Inhibitor (XL413) IC50 (µM) | PARP Inhibitor (Olaparib) IC50 (µM) | Combination (XL413 + Olaparib) IC50 (µM) | Combination Index (CI)* |
| OVCAR5 | 8.5 | 12.3 | 3.2 (XL413) + 5.1 (Olaparib) | < 1 (Synergistic) |
| OVCAR8 | 10.2 | 15.8 | 4.1 (XL413) + 6.3 (Olaparib) | < 1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Quantification of DNA Damage (γH2AX Foci) in Ovarian Cancer Cells
| Cell Line | Treatment | Mean γH2AX Foci per Cell | Fold Increase vs. Control |
| OVCAR5 | Control (DMSO) | 5.2 | 1.0 |
| XL413 (5 µM) | 12.8 | 2.5 | |
| Olaparib (10 µM) | 18.5 | 3.6 | |
| XL413 + Olaparib | 45.3 | 8.7 | |
| OVCAR8 | Control (DMSO) | 6.1 | 1.0 |
| XL413 (5 µM) | 14.2 | 2.3 | |
| Olaparib (10 µM) | 20.1 | 3.3 | |
| XL413 + Olaparib | 52.7 | 8.6 |
Table 3: Apoptosis Induction in Ovarian Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| OVCAR5 | Control (DMSO) | 4.5% |
| This compound (IC50) | 12.8% | |
| PARP Inhibitor (IC50) | 18.2% | |
| This compound + PARP Inhibitor | 42.5% |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage Response Pathways using (R)-Simurosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[3] Overexpression of CDC7 has been observed in various cancers, making it a compelling target for anticancer therapies.[3] this compound has demonstrated significant antitumor activity in preclinical models by inducing replication stress, S-phase delay, and mitotic aberrations, ultimately leading to cancer cell death.[4] These application notes provide detailed protocols for utilizing this compound to study DNA damage response (DDR) pathways in cancer cells.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the quantitative data on the in vitro efficacy of this compound.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 | CDC7 Kinase | <0.3 nM | |
| IC50 | MCM2 Phosphorylation (HeLa cells) | 17 nM | |
| GI50 Range | 246 cancer cell lines | 30.2 nM to >10 µM | |
| GI50 | COLO205 (colorectal cancer) | 81 nM | |
| GI50 | RKO (colorectal cancer) | Not explicitly stated, but sensitive | |
| GI50 | SW948 (pancreatic cancer) | Not explicitly stated, but sensitive | |
| GI50 | PANC-1 (pancreatic cancer) | Moderately sensitive |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the DNA damage response pathway.
Caption: this compound inhibits CDC7, preventing MCM phosphorylation and DNA replication initiation, leading to S-phase arrest and apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.
Caption: A general workflow for studying the effects of this compound on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for MCM2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on CDC7-mediated phosphorylation of MCM2.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MCM2 (Ser40/41)
-
Mouse anti-total MCM2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP at 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total MCM2 and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a relevant concentration (e.g., GI50 value) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Testing (R)-Simurosertib Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance-2 (MCM2) helicase complex, a key component of the pre-replicative complex.[3][4] By inhibiting CDC7, this compound prevents the initiation of DNA replication, leading to S-phase delay, replication stress, and subsequent mitotic aberrations, ultimately resulting in an antiproliferative effect on cancer cells. Preclinical studies in various murine xenograft models of human cancers, including colorectal, pancreatic, lung, and ovarian cancers, have demonstrated significant and dose-dependent antitumor activity of this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to evaluate the in vivo efficacy of this compound. The included information is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this CDC7 inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general workflow of a xenograft study, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the CDC7/DBF4 complex.
Caption: General workflow for an in vivo xenograft study.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various xenograft models.
Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| COLO205 | Colorectal | BALB/c nude mice | 60 mg/kg, p.o., bid, 14 days | Marked, dose-dependent | |
| COLO205 | Colorectal | Nude mice | 80 mg/kg, p.o. | Reduced intratumor pMCM2 levels | |
| SW948 | Pancreatic | BALB/c nude mice | 60 mg/kg, p.o., bid, 14 days | Marked, dose-dependent | |
| SW948 | Pancreatic | Nude mice | 40 or 60 mg/kg, p.o., bid | Reduced tumor growth |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 60 mg/kg, p.o., bid, 3 days on/4 days off, 3 cycles | 96.6% on day 22 | |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 40 mg/kg, p.o., qd, 21 days | 68.4% on day 22 | |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 60 mg/kg, p.o., qd, 21 days | 75.1% on day 22 | |
| PHTXM-97Pa (KRAS-mutant) | Pancreatic | 40 mg/kg, p.o., qd, 21 days | 86.1% on day 22 | |
| PHTXM-97Pa (KRAS-mutant) | Pancreatic | 60 mg/kg, p.o., qd, 21 days | 89.9% on day 22 |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol provides a general framework for establishing a CDX model and testing the efficacy of this compound. Specific cell lines like COLO205 (colorectal adenocarcinoma) or SW948 (pancreatic carcinoma) can be used.
Materials:
-
Cancer cell line (e.g., COLO205, SW948)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles
-
Calipers
-
Anesthetic
Procedure:
-
Cell Culture: Culture cancer cells according to the supplier's recommendations to ensure they are in the logarithmic growth phase before implantation.
-
Animal Acclimation: House mice in a specific pathogen-free (SPF) environment for at least one week to acclimate before the start of the experiment.
-
Cell Preparation and Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 60 mg/kg, twice daily for 14 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors. This protocol outlines the general steps for establishing and utilizing PDX models for efficacy testing.
Materials:
-
Fresh patient tumor tissue
-
Surgical tools for tissue processing
-
Transport medium (e.g., DMEM with antibiotics)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound and vehicle
-
Other materials as listed in the CDX protocol
Procedure:
-
Tumor Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from a patient under sterile conditions and place it in transport medium on ice.
-
Process the tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mice.
-
Surgically implant a tumor fragment subcutaneously into the flank of each mouse.
-
-
PDX Establishment and Expansion:
-
Monitor the mice for tumor growth. This initial growth (P0 generation) can take several weeks to months.
-
Once the P0 tumor reaches a sufficient size (e.g., >1000 mm³), euthanize the mouse and aseptically excise the tumor.
-
Passage the tumor by implanting fragments into a new cohort of mice (P1 generation). Repeat for subsequent passages as needed to expand the model.
-
-
Efficacy Study in PDX Models:
-
Once a stable PDX line is established and expanded, initiate the efficacy study following steps 5 and 6 of the CDX protocol.
-
Due to the inherent variability in PDX models, a larger group size may be necessary to achieve statistical significance.
-
Conclusion
Xenograft models, both cell line-derived and patient-derived, are invaluable tools for the preclinical evaluation of anticancer agents like this compound. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate the therapeutic potential of this promising CDC7 inhibitor. Careful adherence to established protocols and rigorous data analysis are essential for generating reliable and translatable results.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor growth inhibition in xenograft model [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Simurosertib Concentration for Cancer Cell Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing (R)-Simurosertib (also known as TAK-931) concentration for inducing apoptosis in cancer cells. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Data Presentation: this compound Activity in Cancer Cell Lines
The following table summarizes the anti-proliferative and apoptosis-inducing activity of this compound across various cancer cell lines. This data is intended to serve as a starting point for determining the optimal concentration for your specific experiments.
| Cell Line | Cancer Type | Parameter | Concentration | Effect |
| Various | Broad Panel (246 lines) | GI₅₀ | 30.2 nM to >10 µM | 50% Growth Inhibition[1] |
| COLO 205 | Colorectal | EC₅₀ | 81 nM | 50% reduction in proliferation[2] |
| HeLa | Cervical | IC₅₀ | 17 nM | 50% inhibition of MCM2 phosphorylation[2] |
| HeLa, COLO 205 | Cervical, Colorectal | N/A | 300 nM | Potent inhibition of pMCM2[1][3] |
| HeLa, COLO 205 | Cervical, Colorectal | N/A | 300 nM | Induction of cleaved PARP |
| Various | Broad Panel | N/A | N/A | Activation of Caspase-3/7 |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is essential for initiating DNA replication. By inhibiting CDC7, this compound induces replication stress, leading to a delay in the S-phase of the cell cycle, DNA damage, and ultimately, p53-independent apoptosis in cancer cells.
Q2: What is a good starting concentration for this compound in my cell line?
A2: Based on published data, a concentration range of 100 nM to 1 µM is a reasonable starting point for most cancer cell lines. A concentration of 300 nM has been shown to effectively inhibit the phosphorylation of MCM2, a direct downstream target of CDC7, in various cell lines. However, the optimal concentration will be cell-line specific, and a dose-response experiment is highly recommended.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The time required to observe significant apoptosis can vary between cell lines. Typically, apoptosis can be detected within 24 to 72 hours of treatment. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Q4: I am not observing any apoptosis. What are some possible reasons?
A4: Several factors could contribute to a lack of apoptosis:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low for your specific cell line.
-
Insufficient Treatment Time: The duration of drug exposure may not be long enough to induce apoptosis.
-
Cell Line Resistance: Some cell lines may be inherently resistant to CDC7 inhibition.
-
Assay Issues: There may be technical problems with your apoptosis assay (e.g., reagent degradation, incorrect instrument settings).
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistency in results can stem from various sources, including:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect drug sensitivity.
-
Reagent Preparation: Ensure that this compound is properly dissolved and stored to maintain its activity.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in drug concentration.
-
Assay Timing: Performing the assay at different time points post-treatment can lead to variable results as apoptosis is a dynamic process.
Troubleshooting Common Apoptosis Assay Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background in Control Cells | - Spontaneous apoptosis in unhealthy or overgrown cells.- Mechanical stress during cell harvesting.- Reagent concentration too high. | - Use healthy, log-phase cells.- Handle cells gently during harvesting.- Titrate antibody/reagent concentrations. |
| Low Signal in Treated Cells | - this compound concentration is too low.- Incubation time is too short.- Apoptosis assay performed too early or too late. | - Perform a dose-response experiment to find the optimal concentration.- Conduct a time-course experiment.- Optimize the assay window to capture the peak of apoptosis. |
| High Percentage of Necrotic Cells | - this compound concentration is too high, leading to cytotoxicity.- Harsh cell handling. | - Lower the concentration of this compound.- Ensure gentle cell manipulation. |
| Annexin V Positive, PI Negative in Control | - Transient membrane disruption during cell preparation. | - Handle cells gently; avoid harsh trypsinization or centrifugation. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the viability assay) and a vehicle control for the optimized duration.
-
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (by gentle trypsinization).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and incubate in the dark at room temperature for 15 minutes.
-
Add Propidium Iodide (PI) and incubate for an additional 5 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) for compensation and gating.
-
Differentiate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Measuring Caspase-3/7 Activity
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Methodology:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control.
-
Mandatory Visualizations
Caption: A logical workflow for determining the optimal concentration of this compound.
Caption: The signaling cascade initiated by this compound leading to apoptosis.
Caption: A decision tree for troubleshooting experiments where apoptosis is not observed.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance in RKO Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in RKO cell lines, with a focus on overcoming resistance to kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are RKO cell lines and why are they used in cancer research?
RKO is a human colorectal carcinoma cell line.[1][2] These cells are characterized by a wild-type p53 status, which is relatively uncommon in cancer cell lines, making them a valuable model for studying p53-mediated apoptosis and DNA repair.[3][4] They are often used in studies investigating colorectal cancer development, testing the efficacy of anti-cancer drugs, and exploring mechanisms of drug resistance.
Q2: What is (R)-Simurosertib and what is its mechanism of action?
This compound (also known as TAK-931) is a selective, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase. Its mechanism of action involves inducing S-phase delay and replication stress, leading to mitotic aberrations and irreversible anti-proliferative effects in cancer cells.
Q3: What are the known mechanisms of resistance to Polo-like Kinase 1 (PLK1) inhibitors in RKO cells?
While specific data on this compound resistance in RKO cells is limited, studies on resistance to the PLK1 inhibitor BI2536 in RKO cells have identified a specific gene mutation, R136G, in the PLK1 gene. This mutation is thought to block the inhibitor from binding to its ATP-binding pocket. Other general mechanisms of PLK1 inhibitor resistance in colorectal cancer cells include the activation of the AXL-TWIST1 signaling pathway, leading to an epithelial-to-mesenchymal transition (EMT) and upregulation of the multidrug resistance protein 1 (MDR1).
Q4: How can resistance to kinase inhibitors in RKO cells be overcome?
One promising strategy is the use of combination therapies. For instance, targeting pathways that are activated in resistant cells can re-sensitize them to the initial drug. A potential approach is the inhibition of anti-apoptotic proteins like Bcl-xL. The Bcl-2 family inhibitor Navitoclax (ABT-263) has been shown to overcome resistance to various targeted therapies by promoting apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at overcoming drug resistance in RKO cell lines.
| Problem | Possible Cause | Suggested Solution |
| No decrease in cell viability after treatment with a kinase inhibitor. | The RKO cells may have developed resistance. | 1. Confirm resistance by performing a dose-response curve and comparing the IC50 value to that of the parental, sensitive cell line. 2. Investigate potential resistance mechanisms such as target gene mutations or activation of bypass signaling pathways. |
| High background in Western blot analysis of apoptosis markers. | Non-specific antibody binding. | 1. Optimize the blocking step by using 5% non-fat dry milk or BSA in TBST for 1 hour. 2. Titrate the primary and secondary antibody concentrations. |
| Inconsistent results in MTT cell viability assays. | Variations in cell seeding density or reagent preparation. | 1. Ensure a uniform single-cell suspension before seeding. 2. Optimize cell density for the specific cell line. 3. Prepare fresh MTT solution for each experiment. |
| Failure to pull down interacting proteins in a Co-Immunoprecipitation (Co-IP) experiment. | Lysis buffer is too harsh and disrupts protein-protein interactions. | 1. Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and lower salt concentrations. 2. Perform a titration of lysis buffer components to find the optimal conditions. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
RKO cells (sensitive and resistant)
-
96-well plates
-
This compound and Navitoclax (ABT-263)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed RKO cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of this compound, Navitoclax, or a combination of both. Include untreated and solvent-treated controls.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blot for Apoptosis Markers
This protocol is used to detect key proteins involved in apoptosis.
Materials:
-
Treated and untreated RKO cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions.
Materials:
-
RKO cell lysates
-
Co-IP lysis buffer (gentle, non-denaturing)
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot to detect the "prey" protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PLK1 inhibitor resistance mechanisms in colorectal cancer cells.
Caption: Experimental workflow for overcoming drug resistance.
Caption: Mechanism of apoptosis induction by Navitoclax.
References
Troubleshooting (R)-Simurosertib precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of (R)-Simurosertib, a selective cell division cycle 7 (CDC7) kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its precipitation in aqueous solutions, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions. Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. The appropriate method is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, and various sources report concentrations ranging from 45 mg/mL to 75 mg/mL.[1][2][3][4] To aid dissolution, gentle warming to 37°C and sonication can be applied.[2]
Q3: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. What is causing this?
A3: This phenomenon, often called "crashing out" or "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound's solubility limit is exceeded when the highly solubilizing organic solvent (DMSO) is diluted into the aqueous environment of your experimental medium.
Q4: How can I prevent this compound from precipitating when diluting my DMSO stock solution into an aqueous buffer?
A4: Several strategies can help prevent precipitation:
-
Use Pre-warmed Media: Always use pre-warmed (37°C) cell culture media or aqueous buffers for your dilutions. Many compounds are more soluble at slightly elevated temperatures.
-
Perform Serial Dilutions: Instead of a single-step dilution, perform a stepwise or serial dilution. This gradual reduction in the DMSO concentration can help keep the compound in solution.
-
Ensure Rapid and Thorough Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of this compound in your experiment to a level below its aqueous solubility limit.
-
Minimize the Final DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%.
Q5: What is the maximum concentration of this compound that I can use in my aqueous-based assay?
A5: The maximum aqueous solubility of this compound is not well-documented in publicly available literature. It is highly recommended to empirically determine the maximum soluble concentration in your specific buffer system and experimental conditions by performing a solubility test.
Data Presentation
Table 1: Solubility of this compound in Organic Solvent
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 45 - 75 mg/mL | 131.8 - 219.7 mM |
Note: The molecular weight of this compound is 341.43 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 341.43 g/mol = 0.0034143 g = 3.41 mg
-
-
Weigh the compound: Accurately weigh 3.41 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication can also be used to facilitate dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Stored properly, the DMSO stock solution should be stable for at least one month at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add to Aqueous Buffer: In the clear flat-bottom 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Transfer DMSO Dilutions: Transfer 2 µL of each DMSO dilution of this compound to the corresponding wells of the aqueous buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
Microscopic Examination: For a more sensitive assessment, examine the wells under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum working soluble concentration under these conditions.
Mandatory Visualizations
This compound and the CDC7 Signaling Pathway
This compound is a potent and selective inhibitor of CDC7 kinase. CDC7, in complex with its regulatory subunit DBF4, plays a crucial role in the initiation of DNA replication. The CDC7-DBF4 complex (also known as DDK) phosphorylates the minichromosome maintenance (MCM) complex, which is a key component of the pre-replicative complex (pre-RC). This phosphorylation event is essential for the activation of the MCM helicase and the subsequent unwinding of DNA, allowing for DNA synthesis to begin. By inhibiting CDC7, this compound prevents MCM phosphorylation, leading to a halt in DNA replication and cell cycle arrest, which is the basis of its anti-cancer activity.
Caption: The inhibitory action of this compound on the CDC7 signaling pathway.
Experimental Workflow: Preparing this compound Working Solutions
The following workflow illustrates the recommended procedure for preparing working solutions of this compound to minimize the risk of precipitation.
Caption: Recommended workflow for preparing aqueous working solutions of this compound.
Troubleshooting Logic for this compound Precipitation
This decision tree provides a logical approach to troubleshooting precipitation issues encountered when working with this compound.
References
Technical Support Center: Managing Off-target Effects of (R)-Simurosertib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Simurosertib in vitro. The information is designed to help manage and interpret potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as TAK-931, is a highly potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] Its primary on-target effect is the inhibition of CDC7, which is a crucial regulator of DNA replication initiation.[4][5] This inhibition prevents the phosphorylation of the minichromosome maintenance (MCM) complex, leading to a delay in S-phase progression and the induction of replication stress. Consequently, this can cause mitotic aberrations, such as centrosome dysregulation and chromosome missegregation, ultimately resulting in an irreversible antiproliferative effect in cancer cells.
Q2: How selective is this compound for CDC7 kinase?
This compound is a highly selective inhibitor of CDC7. In a kinase panel screen against over 300 kinases, it demonstrated a greater than 120-fold selectivity for CDC7 compared to other kinases. Specific off-target kinases have been identified, but they are inhibited at significantly higher concentrations than CDC7.
Q3: What are the known off-target kinases for this compound?
While highly selective, this compound can inhibit other kinases at concentrations much higher than its IC50 for CDC7. The table below summarizes the known on-target and off-target activities of this compound.
| Kinase Target | IC50 (nM) | Selectivity vs. CDC7 | Notes |
| CDC7 | < 0.3 | - | Primary On-Target |
| ROCK1 | 430 | > 1433-fold | Off-Target |
| Cdk2 | 6,300 | > 21,000-fold | Off-Target |
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the IC50 of this compound for CDC7 (<0.3 nM) and its cellular potency (inhibition of MCM2 phosphorylation, IC50 ≈ 17 nM in HeLa cells). Off-target effects will likely require much higher concentrations.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of CDC7 should rescue the on-target effects but not the off-target effects.
-
Use of Structurally Different CDC7 Inhibitors: Comparing the effects of this compound with other potent and selective CDC7 inhibitors that have different chemical scaffolds can help determine if an observed phenotype is due to CDC7 inhibition or a specific off-target effect of this compound.
-
Downstream Pathway Analysis: Confirm that the observed phenotype aligns with the known consequences of CDC7 inhibition, such as S-phase arrest and replication stress. This can be assessed by analyzing downstream markers like phospho-MCM2.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 for cell viability. | 1. Cell line insensitivity: Some cell lines may be less dependent on CDC7 for proliferation. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. High protein binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration. | 1. Confirm target engagement: Perform a western blot to check for inhibition of MCM2 phosphorylation at the expected concentrations. 2. Use fresh compound: Prepare fresh stock solutions from a new aliquot. This compound is soluble in DMSO. 3. Optimize assay conditions: Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest instead of S-phase delay). | 1. On-target consequence: Prolonged S-phase arrest due to CDC7 inhibition can lead to the activation of the DNA damage response (DDR), which may result in a subsequent G2/M checkpoint arrest. 2. Off-target effect: At high concentrations, this compound might be inhibiting other kinases involved in cell cycle regulation. | 1. Time-course experiment: Analyze the cell cycle profile at earlier time points to observe the initial S-phase delay. 2. Dose-response analysis: Determine if the G2/M arrest is only observed at concentrations significantly higher than the IC50 for CDC7 inhibition. 3. Analyze DDR markers: Perform a western blot for markers of DNA damage and checkpoint activation, such as phospho-Chk1 and γH2AX. |
| Significant cytotoxicity in non-cancerous cell lines. | 1. On-target effect in rapidly dividing cells: Normal cells that are actively proliferating also require CDC7 for DNA replication and may be sensitive to inhibition. 2. Off-target toxicity: At high concentrations, off-target effects could lead to cytotoxicity. | 1. Compare sensitivity: Directly compare the IC50 values between your cancerous and non-cancerous cell lines. A therapeutic window should exist where cancer cells are more sensitive. 2. Use lower concentrations: Titrate the concentration of this compound to a range that is effective in cancer cells but has minimal impact on normal cells. |
| Inconsistent results between experiments. | 1. Compound precipitation: this compound, like many kinase inhibitors, may have limited solubility in aqueous media, leading to precipitation. 2. Variability in cell culture conditions: Factors such as cell density and passage number can influence experimental outcomes. | 1. Check solubility: Visually inspect your media for any precipitate after adding the compound. Prepare fresh dilutions and ensure the final DMSO concentration is low (typically ≤0.1%). 2. Standardize protocols: Maintain consistent cell seeding densities, passage numbers, and treatment durations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target (pMCM2) and Off-Target (pChk1) Effects
Objective: To assess the inhibition of CDC7 and the potential activation of the DNA damage response pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-MCM2 (Ser40/41) - On-target marker
-
Total MCM2 - Loading control
-
Phospho-Chk1 (Ser345) - Off-target/DDR marker
-
Total Chk1 - Loading control
-
γH2AX (Ser139) - DNA damage marker
-
GAPDH or β-actin - Loading control
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in pMCM2 will confirm on-target activity, while an increase in pChk1 and γH2AX may indicate the induction of replication stress and DNA damage.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits CDC7, leading to replication stress.
References
Technical Support Center: Improving the Bioavailability of (R)-Simurosertib in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of (R)-Simurosertib (also known as TAK-931) in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges affecting the oral bioavailability of this compound?
A1: this compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1] Like many kinase inhibitors, its chemical structure may contribute to low aqueous solubility, which is a primary obstacle to efficient absorption from the gastrointestinal tract. While specific data on its Biopharmaceutics Classification System (BCS) class is not publicly available, its characteristics suggest it may be a BCS Class II or IV compound (low solubility, with either high or low permeability, respectively). Additionally, preclinical studies in rats and dogs have indicated non-linear pharmacokinetics, with plasma concentrations (Cmax) and total exposure (AUC) increasing more than proportionally with dose escalation. This suggests that at lower doses, absorption may be limited by solubility or dissolution rate.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective formulation strategies. Key parameters include:
-
Aqueous Solubility: While the exact value is not widely published, its classification as a poorly soluble compound is a critical consideration.
-
Solubility in Organic Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 75 mg/mL.[1]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: A common vehicle for administering poorly soluble compounds in preclinical studies is a co-solvent system. A frequently used formulation for TAK-931 in animal studies consists of:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline
It is critical to prepare this formulation as a clear solution or a uniform suspension immediately before administration to ensure accurate dosing. For animals sensitive to DMSO, reducing its concentration to 2% and adjusting the saline volume accordingly is a possible modification.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Exposure After Oral Administration
Possible Causes:
-
Poor Dissolution in the Gastrointestinal Tract: The solid form of this compound may not dissolve efficiently in the gut, leading to incomplete absorption.
-
Precipitation of the Compound: The compound may initially dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the small intestine.
-
First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) or other efflux transporters in the intestinal wall may actively pump the compound back into the gut lumen.
Solutions and Experimental Protocols:
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution. This can be achieved through techniques like jet milling or ball milling.
-
-
Formulation Optimization:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems can significantly improve oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance the dissolution rate.
-
Prodrug Approach: Chemical modification of this compound to create a more soluble or permeable prodrug that is converted to the active compound in the body can be a highly effective strategy.
-
Quantitative Data Summary
While specific oral bioavailability data for this compound in various formulations in animal models is limited in publicly available literature, the following table presents illustrative pharmacokinetic data for a different poorly soluble pyrimidine-based kinase inhibitor where a prodrug strategy was successfully employed to enhance oral bioavailability in mice. This provides a quantitative example of the potential improvements that can be achieved with formulation and chemical modification strategies.
Table 1: Pharmacokinetic Parameters of a Pyrimidine-Based Kinase Inhibitor (Compound 13) and its N-acyl Prodrug (Compound 25) in Mice Following Oral Administration [2]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Parent Compound (13) | 2 (IV) | - | - | 703 ± 9 | - |
| Parent Compound (13) | 10 (PO) | Suboptimal | - | Suboptimal | Suboptimal |
| N-acyl Prodrug (25) | 10 (PO) | - | - | 4401 ± 125 | 62.3 |
Data is presented as mean ± standard deviation.
The following table summarizes the pharmacokinetic parameters of TAK-931 in human patients from a Phase 1 clinical trial, comparing a powder-in-capsule (PIC) formulation to a tablet formulation. While this data is from a clinical setting, it provides insight into the drug's absorption characteristics.
Table 2: Pharmacokinetic Parameters of TAK-931 in Human Patients Following a Single 80 mg Oral Dose [3]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | AUCinf (ng·h/mL) |
| Powder-in-Capsule (PIC) | 353 | 2.0 | 2580 | 2600 |
| Tablet | 330 | 2.0 | 2590 | 2620 |
Data presented as geometric mean values.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. Vortexing or brief sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired volumetric ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the this compound/DMSO stock solution to the vehicle while continuously vortexing to ensure immediate and complete mixing. The final concentration of DMSO in the formulation should ideally not exceed 10%.
-
Visually inspect the final formulation to ensure it is a clear solution or a homogenous suspension before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume. The volume should not exceed 10 mL/kg body weight.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Visualizations
This compound Mechanism of Action: CDC7 Signaling Pathway
This compound is a selective inhibitor of CDC7 kinase, a key regulator of DNA replication initiation. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified CDC7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Improving Bioavailability
The following workflow outlines a general approach to systematically improve the oral bioavailability of this compound in animal models.
Caption: A logical workflow for the systematic improvement of this compound bioavailability.
Troubleshooting Logic for Low Bioavailability
This diagram illustrates a decision-making process for troubleshooting low bioavailability.
Caption: A decision tree for troubleshooting the causes of low oral bioavailability.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 open-label study to assess the relative bioavailability of TAK-931 tablets in reference to powder-in-capsule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Simurosertib Technical Support Center: Troubleshooting Experimental Inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common challenges and inconsistent results encountered during experiments with (R)-Simurosertib (TAK-931), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound inconsistent between experiments or different from published data?
A: Discrepancies in IC50 values are a frequent issue in cell-based assays and can stem from multiple biological, technical, and compound-related factors.[1][2][3]
Troubleshooting Steps:
-
Cell-Related Variability:
-
Cell Line Authenticity & Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number. Genetic drift in later passages can alter drug sensitivity.[3]
-
Cell Seeding Density: The initial number of cells plated can significantly impact results.[2] High density can lead to contact inhibition or nutrient depletion, while low density can cause cellular stress. Standardize and validate your seeding density for each cell line.
-
Growth Rate: The proliferation rate of your cells directly affects the final readout of viability assays. Slower-growing cells may show artificially high IC50 values in assays with fixed endpoints. Consider normalizing results to the growth rate.
-
-
Assay-Specific Factors:
-
Assay Type: Different viability assays measure different cellular properties (e.g., metabolic activity for MTT/XTT, ATP content for CellTiter-Glo, membrane integrity for Trypan Blue). These methods can yield vastly different IC50 values. Luminescent assays like CellTiter-Glo are often more sensitive and have a broader dynamic range than colorimetric assays.
-
Incubation Time: The duration of drug exposure is critical. An IC50 value measured at 24 hours can be significantly different from one measured at 72 hours. This compound induces S-phase delay and replication stress, effects that may take longer to manifest as reduced cell viability. A 72-hour incubation is common for this compound.
-
Reagent Quality & Handling: Ensure reagents are within their expiration dates and stored correctly. Inconsistent pipetting is a major source of variability.
-
-
Compound-Related Issues:
-
Solubility: this compound is typically dissolved in DMSO. Poor solubility in culture media can lead to compound precipitation, reducing the effective concentration. Always visually inspect for precipitates and prepare fresh dilutions from a stock solution for each experiment.
-
Stability: Verify the stability of the compound in your specific culture media at 37°C over the course of the experiment.
-
Caption: A decision tree to diagnose sources of IC50 variability.
Q2: I'm observing unexpected cytotoxicity. Could this be an off-target effect?
A: While this compound is a highly selective CDC7 inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify a dose-dependent decrease in the phosphorylation of MCM2 (a direct downstream substrate of CDC7) at Ser40. This confirms the inhibitor is engaging its primary target in your cellular model.
-
Perform Kinome Profiling: A kinome-wide selectivity screen can identify unintended kinase targets. This compound is reported to be highly selective for CDC7 over other kinases.
-
Analyze Downstream Pathways: Investigate key signaling pathways that are not expected to be affected by CDC7 inhibition. For example, check the phosphorylation status of key proteins in the MAPK or PI3K/Akt pathways. Unexpected changes may indicate off-target activity.
-
Use a Structurally Different Inhibitor: If available, test another CDC7 inhibitor with a different chemical scaffold. If the cytotoxic phenotype persists, it is more likely to be an on-target effect.
Q3: How can I confirm that this compound is entering my cells?
A: Mismatches between biochemical and cell-based assay results can sometimes be attributed to poor cellular permeability or high nonspecific binding. A cellular uptake assay can determine the intracellular concentration of the compound.
General Approach (LC-MS/MS based):
-
Incubate: Treat cells with this compound at a known concentration for a specific time.
-
Control for Nonspecific Binding: As a control, incubate a parallel set of cells at 4°C. At this temperature, active transport and membrane fluidity are minimized, so any detected compound is likely due to nonspecific binding to the plate or cell exterior.
-
Harvest & Lyse: Wash cells thoroughly with ice-cold PBS to remove extracellular compound. Harvest the cells and lyse them using a suitable solvent (e.g., methanol or acetonitrile) to extract the intracellular compound.
-
Quantify: Analyze the lysate using LC-MS/MS to determine the concentration of this compound. Compare the amount of compound in cells incubated at 37°C versus 4°C to estimate the true intracellular concentration.
Data Presentation
Table 1: Reported Potency of this compound in Various Assays and Cell Lines
This table summarizes reported values to provide a reference range. Note that direct comparison is difficult due to variations in assay methods and conditions.
| Assay Type | Target/Cell Line | Potency (IC50 / EC50 / GI50) | Reference |
| Biochemical Assay | CDC7 Kinase | <0.3 nM (IC50) | |
| CDC7 Kinase | 0.26 nM (IC50) | ||
| Cell-Based Assay | HeLa (pMCM2) | 17 nM (IC50) | |
| COLO 205 (Prolif.) | 81 nM (EC50) | ||
| Various Cancers | 30.2 - >10,000 nM (GI50) |
Key Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is an ATP-competitive inhibitor of CDC7 kinase. CDC7 is essential for activating the minichromosome maintenance (MCM) complex, a key step for initiating DNA replication. Inhibition of CDC7 prevents MCM phosphorylation, leading to an S-phase delay, replication stress, and ultimately, antiproliferative effects in cancer cells.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Refinement of (R)-Simurosertib treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of (R)-Simurosertib treatment duration for optimal effect. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as TAK-931, is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase with an IC50 of less than 0.3 nM.[1][2] By inhibiting CDC7, Simurosertib prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in tumor cells where CDC7 is overexpressed.[3][4] The inhibition of CDC7 by Simurosertib suppresses the phosphorylation of minichromosome maintenance-2 (MCM2) at Ser40, a key step in the activation of the DNA replication machinery.[2] This action induces S-phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects in cancer cells.
Q2: What is the recommended treatment duration for this compound in clinical settings?
Based on a Phase I first-in-human study, the recommended Phase II dose and schedule for Simurosertib is 50 mg administered orally once daily on days 1-14 of a 21-day cycle. Other schedules have been explored, including once daily or twice daily for 7 days on, 7 days off in 28-day cycles, continuous once-daily administration, and once daily for 2 days on, 5 days off in 21-day cycles.
Q3: What are the common adverse events observed with this compound treatment?
In clinical studies, the most common adverse events associated with Simurosertib treatment are nausea (60%) and neutropenia (56%). Dose-limiting toxicities have included grade 4 neutropenia and grade 3 febrile neutropenia.
Troubleshooting Guide
Issue 1: Suboptimal anti-proliferative effect observed in vitro.
-
Question: We are not observing the expected level of cell growth inhibition in our cancer cell line after a 72-hour incubation with this compound. What could be the reason?
-
Answer: There are several factors that could contribute to a suboptimal response.
-
Cell Seeding and Treatment Timing: Ensure that this compound is added 24 hours after cell seeding to allow for cell adherence and entry into the cell cycle.
-
Concentration: The effective concentration of Simurosertib can vary between cell lines, with reported GI50 values ranging from 30.2 nM to over 10,000 nM. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved and that fresh DMSO is used, as moisture absorption can reduce solubility. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.
-
Cell Line Sensitivity: The sensitivity to Simurosertib can be influenced by the genetic background of the cell line, such as TP53 and RB1 status.
-
Issue 2: High variability in in vivo tumor growth inhibition.
-
Question: Our xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the potential causes?
-
Answer: Inconsistent results in vivo can stem from several sources.
-
Dosing Regimen: Both intermittent and continuous dosing regimens have shown efficacy in preclinical models. For example, in a pancreatic cancer patient-derived xenograft (PDX) model, potent antitumor activity was observed with both an intermittent schedule (60 mg/kg, twice daily, 3 days on/4 days off) and continuous daily dosing (40 or 60 mg/kg, once daily for 21 days). The optimal schedule may depend on the tumor model.
-
Pharmacokinetics: The time to maximum plasma concentration of Simurosertib is approximately 1-4 hours after oral administration. Consider the timing of sample collection for pharmacodynamic analysis relative to dosing.
-
Tumor Model: The antitumor activity of Simurosertib can vary across different xenograft models.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (CDC7 Kinase Activity) | <0.3 nM | Enzyme Assay | |
| IC50 (CDC7 Kinase Activity) | 0.26 nM | Enzyme Assay | |
| IC50 (MCM2 Phosphorylation) | 17 nM | HeLa Cells | |
| EC50 (Proliferation) | 81 nM | COLO 205 Cells | |
| GI50 (Growth Inhibition) | 30.2 -> 10,000 nM | Various Cancer Cells |
Table 2: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer (COLO205, SW948) | Not specified | Marked, dose-dependent antitumor activity | |
| Pancreatic Cancer (PHTX-249Pa PDX) | 60 mg/kg, bid, 3 days on/4 days off | 96.6% Tumor Growth Inhibition (TGI) on day 22 | |
| Pancreatic Cancer (PHTX-249Pa PDX) | 40 mg/kg, qd, 21 days | 68.4% TGI on day 22 | |
| Pancreatic Cancer (PHTX-249Pa PDX) | 60 mg/kg, qd, 21 days | 75.1% TGI on day 22 | |
| Pancreatic Cancer (PHTXM-97Pa PDX) | 40 mg/kg, qd | 86.1% TGI on day 22 | |
| Pancreatic Cancer (PHTXM-97Pa PDX) | 60 mg/kg, qd | 89.9% TGI on day 22 | |
| COLO 205 and SW948 | 40 or 60 mg/kg, bid | Reduced tumor growth | |
| COLO 205 and SW948 | 80 mg/kg | Reduced intratumor levels of phosphorylated MCM2 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density appropriate for the cell line's growth rate.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells.
-
Incubation: Incubate the treated cells for 72 hours.
-
Analysis: Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Data Interpretation: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Western Blot for Phospho-MCM2
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated MCM2 (Ser40) and a loading control (e.g., total MCM2 or GAPDH). Follow with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
Strategies to enhance (R)-Simurosertib efficacy in resistant tumors
Technical Support Center: (R)-Simurosertib Efficacy and Resistance
Welcome to the technical support center for this compound (TAK-931). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound and troubleshooting potential issues, particularly in the context of resistant tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex component MCM2. By inhibiting CDC7, this compound prevents the initiation of DNA replication, leading to replication stress, S-phase delay, and ultimately, mitotic aberrations and cancer cell death.[2][3]
Q2: My cancer cell line is showing low sensitivity to this compound. What are the potential underlying resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from research on CDC7 inhibitors and other kinase inhibitors, may include:
-
Insufficient Induction of Replication Stress: In some cell lines, this compound alone may not induce a sufficient level of replication stress to trigger cell death. These cells may have intrinsic mechanisms to tolerate a certain level of replication stress.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to compensate for the inhibited pathway. For instance, activation of the mTOR/PI3K signaling cascade has been implicated in resistance to other cell cycle inhibitors.
-
Upregulation of DNA Damage Response (DDR) Pathways: Since this compound induces replication stress, an enhanced DDR in cancer cells could potentially mitigate the drug's effects.
-
Target Mutation: Although not yet reported for Simurosertib, acquired resistance to kinase inhibitors can occur through mutations in the target protein that reduce the binding affinity of the drug.
Q3: What biomarkers can predict sensitivity to this compound?
Predictive biomarkers for this compound sensitivity are an active area of research. Current findings suggest:
-
KRAS Mutations: Some studies have indicated that cancer cells with KRAS mutations may exhibit higher sensitivity to TAK-931.[4]
-
TP53/RB1 Inactivation: Inactivation of TP53 and RB1 has been shown to induce sensitivity to Simurosertib, suggesting a therapeutic vulnerability in tumors with these alterations.
-
Gene Expression Signatures: A study on another CDC7 inhibitor identified a gene expression signature associated with intrinsic sensitivity. This signature was enriched in triple-negative breast cancer. However, the expression levels of CDC7 or its activating subunit DBF4 do not appear to correlate with sensitivity.
Troubleshooting Guide: Enhancing this compound Efficacy
Problem: Sub-optimal anti-proliferative effect of this compound in my cancer cell line.
This guide provides strategies to potentially enhance the efficacy of this compound in tumor models that exhibit resistance.
Strategy 1: Combination Therapy with DNA Damaging Agents
Rationale: this compound can suppress homologous recombination repair, a key DNA damage repair pathway. This sensitizes cancer cells to agents that cause DNA damage. The combination of a CDC7 inhibitor with a DNA-damaging agent can create a synergistic effect by inducing both replication stress and DNA damage, overwhelming the cell's repair capacity.
Recommended Combination Agents:
-
Platinum-based agents (e.g., Cisplatin, Carboplatin): These agents form DNA adducts, leading to DNA damage.
-
Topoisomerase inhibitors (e.g., Etoposide, Irinotecan): These drugs interfere with the activity of topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to DNA strand breaks.
Experimental Workflow:
-
Determine IC50 values: Establish the half-maximal inhibitory concentration (IC50) for this compound and the chosen DNA-damaging agent individually in your cell line.
-
Combination Index (CI) analysis: Perform a synergy analysis using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Functional Assays: Assess apoptosis (e.g., via Annexin V/PI staining) and cell cycle progression (e.g., via flow cytometry) in cells treated with the single agents and the combination.
Caption: Workflow for testing combination therapy.
Strategy 2: Combination with Other Targeted Inhibitors
Rationale: Targeting parallel or downstream pathways can be an effective strategy to overcome resistance.
Recommended Combination Agents:
-
PARP Inhibitors: Given that CDC7 inhibition affects DNA repair, combining it with PARP inhibitors, which also target DNA repair pathways, could lead to synergistic anti-cancer effects.
-
Replication Stress-Inducing Agents (e.g., low-dose Aphidicolin): For cells that do not exhibit a strong response to this compound alone, pre-treatment with a low dose of an agent that induces replication stress can sensitize them to CDC7 inhibition.
Strategy 3: Combination with Immunotherapy
Rationale: By inducing replication stress and genomic instability, CDC7 inhibitors may increase the visibility of cancer cells to the immune system, thereby potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound (TAK-931) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Sensitivity Classification | Reference |
| COLO205 | Colorectal | 85 | Sensitive | |
| RKO | Colorectal | 818 | Resistant | |
| SW948 | Pancreatic | - | - | |
| PANC-1 | Pancreatic | - | - |
GI50: Half-maximal growth inhibition.
Table 2: Synergistic Effects of CDC7 Inhibitor (XL413) with Chemotherapy in Chemo-Resistant Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 of Chemo Alone (µM) | IC50 of Chemo with XL413 (µM) | Reference |
| H69-AR | Cisplatin (DDP) | ~40 | Significantly Reduced | |
| H69-AR | Etoposide (VP16) | ~100 | Significantly Reduced | |
| H446-DDP | Cisplatin (DDP) | ~30 | Significantly Reduced | |
| H446-DDP | Etoposide (VP16) | ~80 | Significantly Reduced |
Data is approximated from graphical representations in the source.
Signaling Pathways
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Cell viability assay issues with (R)-Simurosertib
Welcome to the technical support center for (R)-Simurosertib. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their in vitro experiments, with a specific focus on cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TAK-931, is an orally active and selective ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase with an IC50 of less than 0.3 nM.[1][2] Its primary mechanism of action involves inducing S-phase delay and replication stress in cancer cells. This leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects.[1] By inhibiting CDC7, Simurosertib prevents the initiation of DNA replication, which can lead to cell cycle arrest and apoptosis in tumor cells where CDC7 is often overexpressed.[3]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values when working with small molecule inhibitors like this compound are a common challenge. Several factors can contribute to this variability:
-
Cell Density: The initial number of cells seeded can affect the inhibitor's effective concentration per cell, leading to shifts in the IC50 value.[4]
-
Incubation Time: The duration of exposure to the compound can influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values.
-
Assay Type: Different cell viability assays measure distinct cellular parameters. Metabolic-based assays (e.g., MTT, XTT, MTS) are prone to interference from compounds that alter cellular metabolism, which is a known possibility for kinase inhibitors.
-
Compound Stability: Ensure proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Line Specifics: The metabolic activity and growth rate of different cell lines can influence assay results and the apparent potency of the inhibitor.
Q3: Could this compound be directly interfering with my MTT or XTT assay?
While there is no specific literature detailing direct interference of this compound with tetrazolium-based assays, it is a known phenomenon for kinase inhibitors. These assays rely on the metabolic reduction of a tetrazolium salt (like MTT or XTT) to a colored formazan product by cellular oxidoreductases. Small molecule inhibitors can interfere with these enzymatic activities or alter the overall metabolic state of the cell, leading to an over- or underestimation of cell viability. For instance, some kinase inhibitors have been shown to increase MTT reduction, masking the actual cytotoxic effects.
Q4: My results from a metabolic-based assay (MTT/XTT) and a lytic assay (e.g., measuring ATP content) are conflicting. How should I interpret this?
Discrepancies between different viability assays are often indicative of compound interference with one of the assay's fundamental chemistries. Tetrazolium-based assays (MTT, XTT) measure metabolic activity, while lytic assays like Promega's CellTiter-Glo® measure intracellular ATP levels, which is a more direct indicator of cell viability. If you observe a significant difference, it is prudent to trust the results from the assay that is less likely to be affected by the compound's mechanism of action. For kinase inhibitors that can modulate cellular metabolism, an ATP-based assay is often considered more reliable. However, the best practice is to use orthogonal assays that measure different cellular endpoints to confirm the biological effect.
Q5: What are some recommended alternative or orthogonal assays to confirm the effects of this compound?
To validate your findings and mitigate potential assay-specific artifacts, it is highly recommended to use a combination of assays that measure different aspects of cell health. Good orthogonal approaches include:
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a direct indicator of metabolically active cells, and are generally less prone to interference from metabolic modulators.
-
Cell Proliferation Assays: Methods like BrdU incorporation or Click-iT™ EdU assays directly measure DNA synthesis and cell proliferation, which aligns well with the S-phase-delaying mechanism of this compound.
-
Apoptosis Assays: Measuring markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, can provide a more mechanistic understanding of how this compound is affecting the cells.
-
Direct Cell Counting: Using a trypan blue exclusion assay or an automated cell counter provides a direct measure of viable cells.
-
Clonogenic Assays: This long-term assay assesses the ability of single cells to form colonies, providing a robust measure of cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing cell viability assays with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- To mitigate the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS or media.- Use calibrated pipettes and proper pipetting techniques. |
| IC50 value is significantly higher than expected | - Compound precipitation (poor solubility)- Assay interference (underestimation of cytotoxicity)- Cell line resistance | - this compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (<0.5%) and consistent across all wells.- Use an orthogonal assay, such as an ATP-based assay or direct cell counting, to confirm the results.- Verify the expression of CDC7 in your cell line. |
| IC50 value is significantly lower than expected or shows a biphasic curve | - Assay interference (overestimation of cytotoxicity)- Off-target effects at high concentrations | - Perform the assay in a cell-free system to check for direct chemical interference with the assay reagents.- Use an orthogonal assay to validate the findings.- Narrow the concentration range of this compound to better define the dose-response curve. |
| Increased signal (apparent increase in viability) at some concentrations | - Compound interference with metabolic assay readout- Induction of a specific metabolic pathway | - This is a known artifact for some kinase inhibitors in MTT assays. Switch to a non-metabolic endpoint assay like an ATP-based assay or direct cell counting.- Investigate the effect of this compound on cellular metabolism using targeted metabolomics if this is a consistent and reproducible finding. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell viability by measuring intracellular ATP levels.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability. b. Dilute the cell suspension to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A 10-point, 3-fold dilution series is a good starting point. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or controls to the respective wells. e. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a CDC7 kinase inhibitor.
Troubleshooting Workflow for Cell Viability Assays
Caption: A logical workflow for troubleshooting unexpected cell viability assay results.
References
Validation & Comparative
A Comparative Guide to the Efficacy of (R)-Simurosertib and Other Cdc7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for the development of novel anticancer therapies. Its overexpression in a wide range of human tumors has spurred the development of potent and selective inhibitors. This guide provides an objective comparison of the efficacy of (R)-Simurosertib (TAK-931), a clinical-stage Cdc7 inhibitor, with other notable Cdc7 inhibitors, supported by experimental data.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). The primary substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, a core component of the pre-replication complex (pre-RC). Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA synthesis.[1][2] Inhibition of Cdc7 blocks this phosphorylation event, leading to S-phase arrest, replication stress, and ultimately, apoptosis in cancer cells, which are highly dependent on efficient DNA replication for their rapid proliferation.[3][4]
Data Presentation
In Vitro Potency and Selectivity of Cdc7 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other Cdc7 inhibitors against the target kinase and provides a measure of their selectivity.
| Inhibitor | Cdc7 IC50 (nM) | Other Kinases IC50 (nM) | Selectivity Profile |
| This compound (TAK-931) | <0.3[5] | Cdk2 (6,300), ROCK1 (430) | >120-fold selective for Cdc7 over 308 other kinases. |
| PHA-767491 | 10 | Cdk9 (34) | Dual inhibitor of Cdc7 and Cdk9. |
| XL413 (BMS-863233) | 3.4 | CK2 (212), Pim-1 (42) | Selective, with some off-target activity. |
| SGR-2921 | picomolar | Not specified | Potent and selective. |
Cellular Activity of Cdc7 Inhibitors in Cancer Cell Lines
The efficacy of Cdc7 inhibitors in inhibiting the growth of various cancer cell lines is presented below.
| Inhibitor | Cell Line | Assay Type | GI50/EC50/IC50 (µM) | Observed Effects |
| This compound (TAK-931) | COLO 205 | Growth Inhibition | 0.081 (EC50) | Antiproliferative activity. |
| HeLa | MCM2 Phosphorylation Inhibition | 0.017 (IC50) | Inhibition of a key downstream target. | |
| RKO | Growth Inhibition | 0.818 | Antiproliferative activity. | |
| PHA-767491 | HCC1954 | Proliferation | 0.64 | Inhibition of proliferation. |
| Colo-205 | Proliferation | 1.3 | Inhibition of proliferation. | |
| XL413 (BMS-863233) | Colo-205 | Proliferation | 1.1 | Inhibition of proliferation, induction of apoptosis. |
| HCC1954 | Proliferation | 22.9 | Limited antiproliferative activity. |
In Vivo Efficacy of Cdc7 Inhibitors in Xenograft Models
The antitumor activity of Cdc7 inhibitors in preclinical xenograft models is summarized below.
| Inhibitor | Xenograft Model | Dosing Regimen | Antitumor Efficacy |
| This compound (TAK-931) | COLO 205 | 40 or 60 mg/kg, twice per day, oral | Significant tumor growth inhibition. |
| SW948 | 40 or 60 mg/kg, twice per day, oral | Significant tumor growth inhibition. | |
| XL413 (BMS-863233) | Colo-205 | 100 mg/kg, p.o. | Significant tumor growth regression. |
| H69-AR (Chemo-resistant SCLC) | 20 mg/kg | Moderately inhibited tumor growth. |
Experimental Protocols
Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)
This assay determines the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the diluted compound or vehicle to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate and add to each well.
-
Initiate the reaction by adding the diluted Cdc7/Dbf4 enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a Cdc7 inhibitor.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the specified dosing regimen (e.g., oral gavage).
-
Measure tumor volumes with calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Mandatory Visualization
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: General workflow for preclinical evaluation of Cdc7 inhibitors.
References
(R)-Simurosertib vs. Standard Chemotherapy in Colorectal Cancer Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data available for (R)-Simurosertib (TAK-931) and standard chemotherapy regimens used in the treatment of colorectal cancer. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing data to offer insights into their respective mechanisms of action, in vitro cytotoxicity, and in vivo efficacy in colorectal cancer models.
Executive Summary
This compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. Its mechanism of action, centered on inducing replication stress and subsequent mitotic catastrophe, presents a novel approach to cancer therapy. Standard chemotherapy regimens for colorectal cancer, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), primarily act by inducing DNA damage or inhibiting DNA synthesis. This guide outlines the available preclinical data for this compound and these standard-of-care agents, highlighting their distinct and potentially complementary roles in combating colorectal cancer.
Mechanism of Action
This compound
This compound is an orally active, selective, and ATP-competitive inhibitor of CDC7 kinase with an IC50 of less than 0.3 nM.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle. By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the unwinding of DNA and the initiation of replication.[2] This disruption leads to replication stress, S-phase delay, and ultimately, mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells.[3]
Standard Chemotherapy (FOLFOX/FOLFIRI)
Standard chemotherapy regimens for colorectal cancer employ a combination of cytotoxic agents with distinct mechanisms of action:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the inhibition of DNA synthesis and repair.
-
Oxaliplatin (part of FOLFOX): A platinum-based compound that forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis.
-
Irinotecan (part of FOLFIRI): A topoisomerase I inhibitor. Topoisomerase I is an enzyme that relieves torsional strain in DNA during replication and transcription. Irinotecan's active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[4]
References
Validating the Selectivity of (R)-Simurosertib Against Cdk2 and ROCK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Simurosertib (TAK-931) is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a crucial regulator of DNA replication initiation.[1][2][3][4] With an IC50 of less than 0.3 nM for CDC7, its high potency necessitates a thorough evaluation of its off-target effects to ensure precise therapeutic application and minimize unintended consequences.[1] This guide provides a comparative analysis of the selectivity of this compound against two common off-target kinases: Cyclin-dependent kinase 2 (Cdk2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
Executive Summary
Experimental data demonstrates that this compound exhibits significant selectivity for its primary target, CDC7, over both Cdk2 and ROCK1. The compound is a markedly weaker inhibitor of both Cdk2 and ROCK1, with IC50 values in the micromolar and high nanomolar range, respectively. This guide presents the quantitative data, detailed experimental methodologies for assessing kinase activity, and a comparison with alternative inhibitors for both Cdk2 and ROCK1.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target CDC7, and the off-targets Cdk2 and ROCK1.
| Kinase | This compound IC50 (nM) | Selectivity vs. Cdk2 (fold) | Selectivity vs. ROCK1 (fold) |
| CDC7 | <0.3 | >21,000 | >1,433 |
| Cdk2 | 6,300 | 1 | 0.07 |
| ROCK1 | 430 | 14.65 | 1 |
Note: Selectivity fold is calculated as IC50 (off-target) / IC50 (target).
This data clearly indicates that this compound is highly selective for CDC7. It is over 21,000-fold more selective for CDC7 than for Cdk2 and over 1,400-fold more selective for CDC7 than for ROCK1.
Comparison with Alternative Kinase Inhibitors
To provide context for the selectivity of this compound, the following tables present a selection of alternative inhibitors for Cdk2 and ROCK1, along with their reported IC50 values.
Alternative Cdk2 Inhibitors
| Inhibitor | Cdk2 IC50 (nM) |
| Flavopiridol | 170 |
| Roscovitine | 160 (for Cdk5/p25) |
| Dinaciclib | - |
| Palbociclib | - |
| Ribociclib | - |
| Abemaciclib | - |
Alternative ROCK1 Inhibitors
| Inhibitor | ROCK1 IC50 (nM) |
| Y-27632 | 140 (Ki) |
| Fasudil | - |
| Ripasudil | 51 |
| Netarsudil | - |
| RKI-1447 | 14.5 |
Experimental Protocols
The determination of kinase inhibition and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for conducting in vitro kinase assays for Cdk2 and ROCK1.
Cdk2/Cyclin A Kinase Assay
This protocol describes a common method for measuring Cdk2 activity using a radiometric assay.
Materials:
-
Active Cdk2/Cyclin A enzyme
-
Histone H1 substrate
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
[γ-³²P]ATP
-
This compound or other test compounds
-
Phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, active Cdk2/Cyclin A enzyme, and Histone H1 substrate.
-
Add varying concentrations of this compound or the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
ROCK1 Kinase Assay
This protocol outlines a non-radioactive, ELISA-based method for measuring ROCK1 activity.
Materials:
-
Active ROCK1 enzyme
-
MYPT1 (myosin phosphatase target subunit 1) substrate-coated plates
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
ATP
-
This compound or other test compounds
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Add active ROCK1 enzyme and varying concentrations of this compound or the test compound to the MYPT1 substrate-coated wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the wells to remove the reaction components.
-
Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualization
References
Cross-Validation of (R)-Simurosertib's Anti-Tumor Activity: A Comparative Guide for Researchers
An objective analysis of preclinical data from multiple laboratories confirms the potent anti-tumor activity of (R)-Simurosertib (TAK-931), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This guide synthesizes quantitative data from both the originating laboratory and independent research groups, providing a cross-validation of its efficacy in various cancer models.
This compound is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CDC7 kinase, a key regulator of DNA replication initiation.[1] Inhibition of CDC7 leads to S-phase delay, replication stress, and mitotic aberrations, ultimately resulting in irreversible anti-proliferative effects in cancer cells.[1] This guide presents a comparative analysis of preclinical findings on this compound's anti-tumor activity, drawing from seminal publications from Takeda, the developing pharmaceutical company, and independent academic research.
In Vitro Anti-Proliferative Activity: A Multi-Lab Comparison
This compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines. Data from a large-scale screen by Iwai et al. (2019) at Takeda showed that this compound inhibited the growth of 246 cell lines with half-maximal growth inhibition (GI50) values ranging from 30.2 nM to >10 µM.[2] A summary of GI50 values for representative cell lines from this study is presented below.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines (Iwai et al., 2019)
| Cell Line | Cancer Type | GI50 (nM) |
| COLO205 | Colorectal Cancer | 85 |
| RKO | Colorectal Cancer | 818 |
| SW948 | Pancreatic Cancer | Not Specified |
| PANC-1 | Pancreatic Cancer | Not Specified |
Note: Specific GI50 values for SW948 and PANC-1 were not explicitly stated in the primary text of the referenced publication but were included in the broader screen.
In Vivo Anti-Tumor Efficacy: Cross-Validation in Xenograft Models
The anti-tumor efficacy of this compound has been validated in vivo in various xenograft models. The initial studies by Iwai et al. (2019) demonstrated marked, dose-dependent anti-tumor activity in pancreatic (SW948) and colorectal (COLO205) cancer xenograft models.
More recently, independent research from Quintanal-Villalonga et al. (2024) investigated the role of this compound in preventing neuroendocrine transformation in lung and prostate cancer models. Their findings not only corroborated the anti-tumor effects but also elucidated a novel mechanism involving the degradation of the MYC oncogene.[3][4] This study provides crucial independent validation of this compound's in vivo activity.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Study | Cancer Model | Mouse Strain | Dosing Regimen | Outcome |
| Iwai et al. (2019) | COLO205 (Colorectal) | Not Specified | Not Specified | Marked, dose-dependent anti-tumor activity |
| Iwai et al. (2019) | SW948 (Pancreatic) | Not Specified | Not Specified | Marked, dose-dependent anti-tumor activity |
| Quintanal-Villalonga et al. (2024) | Lung Adenocarcinoma | Not Specified | Not Specified | Suppressed neuroendocrine transformation and delayed tumor relapse |
| Quintanal-Villalonga et al. (2024) | Prostate Adenocarcinoma | Not Specified | Not Specified | Suppressed neuroendocrine transformation and delayed tumor relapse |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of the typical protocols used in the cited studies for assessing the anti-tumor activity of this compound.
In Vitro Anti-Proliferation Assay (Sulforhodamine B Assay)
This assay is commonly used to determine cell proliferation and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Cell Fixation: After incubation, cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
Data Acquisition: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the GI50 value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Preparation and Implantation: Human cancer cells are harvested, prepared in a suitable medium (e.g., with Matrigel), and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (Length x Width^2) / 2).
-
Randomization and Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Volume and Body Weight Measurement: Tumor volumes and mouse body weights are measured throughout the study to assess treatment efficacy and toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage.
Conclusion
The collective evidence from both Takeda-led and independent research provides a strong validation of the anti-tumor activity of this compound. Its potent inhibition of CDC7 kinase translates to significant anti-proliferative effects in a broad range of cancer cell lines and robust anti-tumor efficacy in in vivo models. The independent confirmation of its activity and the elucidation of additional mechanisms of action, such as the suppression of neuroendocrine transformation via MYC degradation, further strengthen the rationale for its continued clinical development as a promising anti-cancer therapeutic. This guide provides researchers with a comparative overview of the existing preclinical data and standardized protocols to facilitate further investigation into this novel agent.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of (R)-Simurosertib: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the therapeutic potential of (R)-Simurosertib, a selective CDC7 kinase inhibitor, benchmarked against other emerging agents in the same class. This guide provides a comparative overview of efficacy, safety, and key experimental methodologies to inform preclinical and clinical research.
This compound (also known as TAK-931) is an orally active and selective ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase, a crucial regulator of DNA replication initiation.[1][2] Its mechanism of action involves inducing S-phase delay and replication stress, leading to mitotic aberrations and irreversible antiproliferative effects in cancer cells.[1] This guide offers a comparative analysis of this compound against other CDC7 inhibitors, providing researchers with essential data to evaluate its therapeutic index and potential clinical utility.
Comparative Efficacy and Safety Profile
The following table summarizes key preclinical and clinical data for this compound and other notable CDC7 inhibitors.
| Parameter | This compound (TAK-931) | XL413 (BMS-863233) | TQB3824 | LY3143921 |
| Enzymatic IC50 (CDC7) | <0.3 nM[1] | 3.4 nM | 2.9 nM | Not specified |
| Cellular IC50 (COLO205) | 14.5 nM | 1.1 µM | 14.5 nM | Not specified |
| In Vivo Efficacy (Xenograft) | Significant tumor growth inhibition in multiple models. TGI = 77% @ 5 mg/kg, BID in COLO205 model. | Significant tumor growth regression at 100 mg/kg. | TGI = 77% @ 5 mg/kg, BID in COLO205 model. | Favorable preclinical anti-cancer activity. |
| Maximum Tolerated Dose (MTD) - Human Phase I | 50 mg (Schedule A), 100 mg (Schedule B) | Clinical trials terminated. | Phase I trial ongoing. | RP2D of 360 mg BD determined. |
| Dose-Limiting Toxicities (DLTs) - Human Phase I | Grade 4 neutropenia, Grade 3 febrile neutropenia. | Not applicable. | Not specified. | Grade 3 nausea, vomiting, fatigue, hyponatremia; Grade 2 diarrhea, anorexia, lethargy. |
| Common Adverse Events | Nausea (60%), neutropenia (56%). | Not applicable. | Not specified. | Nausea (75%), orthostatic hypotension (50%), vomiting (47%), fatigue (45%), diarrhea (44%). |
IC50: Half-maximal inhibitory concentration; TGI: Tumor Growth Inhibition; BID: Twice daily; RP2D: Recommended Phase II Dose; BD: Twice daily.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating the therapeutic index, the following diagrams are provided.
Caption: CDC7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for determining therapeutic index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used in the preclinical evaluation of CDC7 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDC7 kinase activity.
Principle: The assay measures the phosphorylation of a substrate by the CDC7/Dbf4 enzyme. The inhibitory effect of the compound is quantified by its ability to reduce kinase activity in a dose-dependent manner. This can be measured using various methods, such as radiometric assays ([γ-³²P]ATP) or fluorescence-based assays (e.g., ADP-Glo™).
Materials:
-
Recombinant human CDC7/Dbf4 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Test compound (this compound or alternatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Microplates (e.g., 384-well)
-
Detection reagents (specific to the chosen assay format)
-
Plate reader (scintillation counter or luminometer/fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by dilution in the kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the recombinant CDC7/Dbf4 enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction (method depends on the assay format).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., radioactivity, luminescence, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the effect of a test compound on the metabolic activity of cancer cell lines, as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Cell culture medium and supplements
-
Test compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Incubation:
-
For MTT: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment groups (vehicle control and different doses of the test compound). Administer the treatment according to the desired schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Principle: Healthy or tumor-bearing animals are treated with escalating doses of the test compound. The animals are closely monitored for signs of toxicity.
Materials:
-
Rodents (mice or rats)
-
Test compound
-
Vehicle control
-
Equipment for clinical observations (e.g., balance for body weight)
Procedure:
-
Dose Selection: Select a range of doses based on in vitro data and any available toxicology information.
-
Dosing and Observation: Administer the compound to groups of animals at different dose levels for a specified period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >20%), or other severe clinical signs.
-
Necropsy and Histopathology (Optional): At the end of the study, a necropsy may be performed to examine tissues for signs of toxicity.
Conclusion
This compound demonstrates high potency as a CDC7 inhibitor with promising anti-tumor activity in preclinical models. While a direct numerical comparison of the therapeutic index with its alternatives is limited by the availability of public preclinical toxicology data, the information gathered from clinical trials provides valuable insights into its safety profile. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the field of oncology drug development, facilitating further investigation and comparative analysis of CDC7 inhibitors.
References
(R)-Simurosertib in Combination with DNA Damaging Agents: A Comparative Guide
(R)-Simurosertib , also known as Adavosertib or AZD1775, is a potent and selective inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By targeting WEE1, this compound disrupts the ability of cancer cells to arrest their cell cycle and repair DNA damage, leading to mitotic catastrophe and cell death. This mechanism of action has demonstrated significant synergistic effects when combined with various DNA damaging agents, offering a promising therapeutic strategy for a range of cancers, particularly those with p53 mutations.[1][2][3] This guide provides a comparative overview of the synergistic effects of this compound with several key DNA damaging agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
The primary mechanism underlying the synergy between this compound and DNA damaging agents lies in the abrogation of the G2/M checkpoint.[2][3] DNA damaging agents, such as platinum-based compounds and topoisomerase inhibitors, induce lesions in the DNA of cancer cells. In response, normal cell cycle progression is halted at the G2 checkpoint to allow for DNA repair, a process partially mediated by the WEE1 kinase's inhibitory phosphorylation of CDK1.
This compound inhibits WEE1, preventing this crucial phosphorylation event. Consequently, cancer cells with damaged DNA are unable to arrest in the G2 phase and are forced to prematurely enter mitosis. This premature mitotic entry with unrepaired DNA leads to a lethal outcome known as mitotic catastrophe, thereby enhancing the cytotoxic effects of the DNA damaging agent. This synergistic relationship is particularly pronounced in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for survival after DNA damage.
Caption: Signaling pathway of this compound synergy with DNA damaging agents.
Comparative Efficacy with DNA Damaging Agents
The synergistic potential of this compound has been evaluated in combination with a variety of DNA damaging agents across numerous cancer cell lines. The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced cytotoxicity achieved with these combinations.
Combination with Platinum-Based Agents (Cisplatin and Carboplatin)
Platinum-based agents are a cornerstone of chemotherapy, inducing DNA crosslinks. The combination of this compound with cisplatin or carboplatin has shown significant synergistic effects in various cancer models.
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | Synergistic | |
| NCI-H460 | Lung Cancer | Not specified | Not specified | Synergistic |
| Cell Line | Cancer Type | This compound IC50 (nM) | Carboplatin IC50 (µM) | Combination Effect | Reference |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | Synergistic | |
| FaDu | Head and Neck Cancer | Not specified | Not specified | Synergistic |
Combination with Antimetabolites (Gemcitabine and 5-Fluorouracil)
Antimetabolites interfere with DNA synthesis. Gemcitabine and 5-Fluorouracil (5-FU) are widely used in cancer treatment, and their efficacy is enhanced by the addition of this compound.
| Cell Line | Cancer Type | This compound IC50 (nM) | Gemcitabine IC50 (nM) | Combination Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Not specified | Synergistic | |
| HT-29 | Colorectal Cancer | Not specified | Not specified | Synergistic |
| Cell Line | Cancer Type | This compound IC50 (nM) | 5-FU IC50 (µM) | Combination IC50 | Combination Index (CI) | Reference |
| HT-29 | Colorectal Cancer | ~300 | 9.3 | 3.5 (for 5-FU with 300nM AZD1775) | Not specified |
Combination with Topoisomerase Inhibitors (Irinotecan)
Topoisomerase inhibitors disrupt the process of DNA replication and repair. The combination of this compound with irinotecan has shown promise in preclinical models.
| Cell Line | Cancer Type | This compound IC50 (nM) | Irinotecan IC50 (nM) | Combination Effect | Reference |
| SW620 | Colorectal Cancer | Not specified | Not specified | Synergistic | |
| Kelly | Neuroblastoma | Not specified | Not specified | Synergistic |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the synergistic effects of this compound with DNA damaging agents.
Caption: A typical experimental workflow for assessing drug synergy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a DNA damaging agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (Adavosertib/AZD1775)
-
DNA damaging agent (e.g., cisplatin, 5-FU)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the DNA damaging agent in complete medium.
-
Treat the cells with varying concentrations of this compound alone, the DNA damaging agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and the DNA damaging agent, alone and in combination.
Materials:
-
Treated cells from the drug treatment protocol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization after drug treatment for the desired time point (e.g., 48 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the molecular mechanisms of synergy by examining the expression and phosphorylation status of key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Tyr15), anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
The combination of this compound with DNA damaging agents represents a compelling therapeutic strategy that leverages the principles of synthetic lethality. By inhibiting the WEE1 kinase, this compound effectively sensitizes cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of various DNA damaging agents. The preclinical data strongly support the synergistic nature of these combinations, leading to enhanced cancer cell killing. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these synergistic interactions in their own research settings. Continued exploration in this area holds the potential to develop more effective and targeted cancer therapies.
References
- 1. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inhibition of CDC7: A Comprehensive Guide to Simurosertib (TAK-931)
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Simurosertib, also known as TAK-931, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. It has come to light through extensive research that (R)-Simurosertib and TAK-931 are indeed the same investigational drug, with Simurosertib being the non-proprietary name for the compound developed under the code TAK-931.
This document consolidates key preclinical and clinical data, offering a detailed examination of its mechanism of action, experimental validation, and therapeutic potential.
Mechanism of Action and Cellular Effects
Simurosertib is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase[1][2][3]. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the cell cycle[4][5]. By binding to and inhibiting CDC7, Simurosertib prevents the phosphorylation of its key substrate, the minichromosome maintenance complex component 2 (MCM2). This inhibition of MCM2 phosphorylation blocks the initiation of DNA replication, leading to S-phase delay and replication stress. The resulting cellular stress triggers mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Notably, CDC7 is often overexpressed in various cancers, making it a compelling target for anticancer therapy.
Quantitative Performance Data
The potency and selectivity of Simurosertib have been characterized in a variety of preclinical assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of Simurosertib (TAK-931)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (CDC7) | <0.3 nM | Enzymatic Assay | |
| IC50 (CDK2) | 6,300 nM | Enzymatic Assay | |
| IC50 (ROCK1) | 430 nM | Enzymatic Assay | |
| Cellular IC50 (pMCM2 Inhibition) | 17 nM | HeLa Cells | |
| EC50 (Cell Proliferation) | 81 nM | COLO 205 Cells | |
| Selectivity (vs. 317 other kinases) | >120-fold | Kinase Panel Screening |
Table 2: In Vivo Antitumor Activity of Simurosertib (TAK-931) in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| Colorectal | COLO 205 | 80 mg/kg, oral | Significant inhibition of pMCM2 | |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, bid, 3 days on/4 days off | 96.6% | |
| Pancreatic | PHTX-249Pa (PDX) | 40 mg/kg, qd, 21 days | 68.4% | |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, qd, 21 days | 75.1% | |
| Pancreatic | PHTXM-97Pa (PDX) | 40 mg/kg, qd | 86.1% | |
| Pancreatic | PHTXM-97Pa (PDX) | 60 mg/kg, qd | 89.9% |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Simurosertib and the methods used for its evaluation, the following diagrams are provided.
Caption: Simurosertib's mechanism of action in the cell cycle.
Caption: Experimental workflow for evaluating Simurosertib.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Enzymatic Kinase Assay for IC50 Determination
The inhibitory activity of Simurosertib against CDC7/DBF4 and CDK2/cyclin E was determined using a radiometric filter binding assay. The kinase reaction was performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The enzyme, substrate (histone H1 for CDC7 and Rb protein for CDK2), and varying concentrations of Simurosertib were incubated with [γ-33P]ATP for a specified time at room temperature. The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter plate, which was washed to remove unincorporated ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a liquid scintillation counter. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Cellular pMCM2 Inhibition
COLO205 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of Simurosertib or a vehicle control for 4 hours. Following treatment, the cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against pMCM2 (Ser40) and total MCM2 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 was used as a loading control.
Cell Viability Assay
The antiproliferative effects of Simurosertib were assessed using a CellTiter-Glo Luminescent Cell Viability Assay. Cancer cells were seeded in 96-well plates and treated with a range of Simurosertib concentrations for 72 hours. After the incubation period, the CellTiter-Glo reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The EC50 values were determined from the dose-response curves.
In Vivo Xenograft Studies
Female BALB/c nude mice were subcutaneously inoculated with COLO205 or other cancer cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Simurosertib was administered orally at the indicated doses and schedules. Tumor volume was measured regularly using calipers and calculated using the formula: (length × width^2) / 2. Body weight was also monitored as an indicator of toxicity. At the end of the study, or at specified time points, tumors were excised for pharmacodynamic analysis, such as immunohistochemistry for pMCM2. Tumor growth inhibition (%TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Clinical Development
Simurosertib (TAK-931) has been evaluated in Phase 1 and 2 clinical trials for patients with advanced solid tumors, including metastatic pancreatic cancer and colorectal cancer. These studies aimed to determine the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the drug. The most common dose-limiting toxicity observed was neutropenia. A recommended Phase 2 dose of 50 mg once daily for 14 days followed by a 7-day rest period in a 21-day cycle has been established. Early signs of clinical activity, including partial responses, have been observed in some patients with advanced cancers.
References
Unraveling the Mechanism of (R)-Simurosertib: A Comparative Guide to CDC7 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-Simurosertib (TAK-931) with other investigational CDC7 inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this guide aims to facilitate the replication of published findings and inform future research in this therapeutic area.
This compound is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase, a crucial regulator of DNA replication initiation.[1][2][3][4] Its mechanism of action involves inducing S-phase delay and replication stress, which leads to mitotic aberrations and ultimately, the inhibition of cancer cell proliferation.[5] This guide delves into the specifics of its action, compares it with other CDC7 inhibitors in clinical development, and provides the necessary details for experimental replication.
Comparative Analysis of CDC7 Inhibitors
The landscape of CDC7 inhibitors includes several molecules that have entered clinical investigation. This section provides a comparative overview of their performance based on published preclinical data.
| Inhibitor | This compound (TAK-931) | LY3143921 | TQB3824 | SGR-2921 | LBS-007 |
| CDC7 Kinase IC50 | <0.3 nM / 0.26 nM | 3.3 nM (CDC7/DBF4) | 2.9 nM | ~10 pM (binding potency) | Not explicitly reported |
| Cellular pMCM2 IC50 | 17 nM (HeLa cells) | 290 nM (pMCM2 S53) | Not explicitly reported | Dose-dependent reduction of pMCM2 in vivo | Not explicitly reported |
| Anti-proliferative Activity (GI50/EC50/IC50) | EC50: 81 nM (COLO 205); GI50 range: 30.2 - >10,000 nM | Not explicitly reported | IC50: 14.5 nM (COLO205); 8154 nM (NCI-H226, low CDC7 expression) | Potent anti-proliferative activity in AML patient-derived samples ex vivo | GI50: 40-62 nM in p53-mutated AML cell lines |
| Clinical Trial Status | Phase II ongoing | Phase I completed, limited single-agent activity | Phase I ongoing | Program discontinued due to patient deaths in Phase I | Phase I/II ongoing |
| Selectivity | >120-fold selective for CDC7 over 308 other kinases | Orally administered ATP-competitive inhibitor | Orally bioavailable inhibitor | Potent and selective | Non-ATP competitive inhibitor |
| In Vivo Activity | Marked, dose-dependent antitumor activity in COLO205 and SW948 xenograft models | Favorable pre-clinical anti-cancer activity | Strong antitumor efficacy in colorectal and pancreatic tumor models | Strong anti-tumor activity in vivo across multiple AML models | Potent activity against leukemia and multiple solid tumors in preclinical studies |
Signaling Pathways and Experimental Workflows
To fully understand the mechanism of this compound and other CDC7 inhibitors, it is essential to visualize their place in the cellular signaling network and the typical workflow for their evaluation.
Caption: CDC7 signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for evaluating CDC7 inhibitors.
Experimental Protocols
To aid in the replication of these findings, detailed protocols for key experiments are provided below.
CDC7 Kinase Inhibition Assay (Luminescence-based)
This assay determines the in vitro potency of a compound against CDC7 kinase.
-
Materials:
-
Recombinant human CDC7/Dbf4 enzyme complex
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the test compound and kinase buffer to the wells of the assay plate.
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the reaction by adding the CDC7/Dbf4 enzyme to each well. Include a "no enzyme" control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cell Proliferation Assay (MTT-based)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Western Blot for MCM2 Phosphorylation
This method is used to detect the phosphorylation of MCM2, a direct substrate of CDC7, in response to inhibitor treatment.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MCM2 and anti-total-MCM2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.
-
This guide provides a foundational framework for understanding and replicating the published findings on the mechanism of this compound and its comparison with other CDC7 inhibitors. The provided data, protocols, and diagrams are intended to support further research into this promising class of anti-cancer agents.
References
Comparative Analysis of Gene Expression Changes Induced by (R)-Simurosertib
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression alterations induced by (R)-Simurosertib, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. By targeting CDC7, this compound disrupts the initiation of DNA replication, leading to replication stress and the induction of a senescence-associated secretory phenotype (SASP). This document presents a summary of the expected gene expression changes based on these mechanisms of action and compares them with other well-known replication stress-inducing agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Mechanism of Action: Inhibition of CDC7-Mediated DNA Replication Initiation
This compound is a potent and selective ATP-competitive inhibitor of CDC7 kinase. CDC7, in complex with its regulatory subunit DBF4, plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase. This phosphorylation is a key step in the activation of the MCM complex, allowing it to unwind DNA at replication origins and initiate DNA synthesis. By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication. This leads to an S-phase arrest, induction of replication stress, and ultimately, can trigger downstream cellular responses such as apoptosis or cellular senescence.
Comparative Gene Expression Analysis
While specific, publicly available, quantitative gene expression datasets for this compound are limited, its known mechanism of action allows for a comparative analysis based on the well-established gene signatures of replication stress and the senescence-associated secretory phenotype (SASP).
Table 1: Comparative Analysis of Gene Expression Changes
| Gene Category | This compound (Expected) | Gemcitabine | Cisplatin |
| Replication Stress Response | |||
| Cell Cycle Arrest | ↑ CDKN1A (p21), GADD45A | ↑ CDKN1A, GADD45A | ↑ CDKN1A, GADD45A |
| DNA Damage Checkpoint | ↑ CHEK1, ATR, RAD17 | ↑ CHEK1, ATR | ↑ CHEK1, ATR, BRCA1 |
| DNA Repair | ↑ FANCD2, BRCA1 | ↑ FANCD2, RRM2 | ↑ XRCC1, ERCC1 |
| Senescence-Associated Secretory Phenotype (SASP) | |||
| Pro-inflammatory Cytokines | ↑ IL-6, IL-8, CXCL1 | ↑ IL-6, IL-8 | ↑ IL-6, TNF-α |
| Chemokines | ↑ CCL2, CXCL10 | ↑ CCL2, CXCL8 | ↑ CCL5, CXCL12 |
| Growth Factors | ↑ AREG, EREG | ↑ VEGF, FGF2 | ↑ HGF, TGF-β |
| Matrix Metalloproteinases | ↑ MMP1, MMP3 | ↑ MMP1, MMP10 | ↑ MMP2, MMP9 |
Note: This table represents a summary of expected or reported gene expression changes. The magnitude of change can vary depending on the cell type, drug concentration, and duration of treatment.
Experimental Protocols
RNA-Sequencing Protocol for In Vitro Drug Treatment
This protocol outlines a standard workflow for analyzing gene expression changes in cultured cells following treatment with a compound of interest, such as this compound.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a sufficient number of biological replicates for each treatment condition (typically n≥3).
2. RNA Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
3. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). Aim for an RNA Integrity Number (RIN) of ≥ 8.
4. Library Preparation:
-
Starting with 100 ng to 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA to a suitable size (e.g., ~200-500 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR with indexed primers to allow for multiplexing.
-
Purify the final library and assess its quality and quantity.
5. Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform single-end or paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
6. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR.
-
Perform downstream pathway and gene set enrichment analysis to interpret the biological significance of the gene expression changes.
Conclusion
This compound, as a selective CDC7 inhibitor, induces a distinct gene expression profile characterized by the activation of replication stress and senescence-associated secretory phenotype pathways. This profile shows both similarities and differences when compared to other DNA replication stress-inducing chemotherapeutic agents like gemcitabine and cisplatin. The data and protocols presented in this guide provide a framework for researchers to further investigate the molecular effects of this compound and to identify potential biomarkers for its efficacy and patient stratification in clinical settings. The provided diagrams offer a clear visualization of the underlying biological processes and experimental procedures, aiding in the design and interpretation of future studies.
Safety Operating Guide
Navigating the Safe Disposal of (R)-Simurosertib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Simurosertib is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound, also known as TAK-931, is an orally active and selective inhibitor of cell division cycle 7 (CDC7) kinase. [1][2] As with any potent, biologically active compound, strict adherence to safety protocols during its use and subsequent disposal is paramount. While the specific Safety Data Sheet (SDS) from the supplier should always be consulted as the primary source of information, this document outlines the fundamental procedures for its proper disposal based on general laboratory best practices for heterocyclic, nitrogen- and sulfur-containing organic compounds.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
| PPE Category | Specific Requirements | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator or use of a fume hood. | To prevent inhalation of dust or aerosols, especially when handling the solid compound. |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a secure cap).
-
The label on the container must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
This compound is often dissolved in solvents like dimethyl sulfoxide (DMSO).
-
Collect all solutions containing this compound in a separate, designated hazardous waste container for organic solvent waste.
-
The container must be compatible with the solvent used and have a secure, leak-proof cap.
-
The waste container label should include "Hazardous Waste," the full chemical name "this compound," and the name and approximate concentration of the solvent (e.g., "in DMSO").
-
Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
2. Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
Keep the waste containers securely closed at all times, except when adding waste.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate any glassware that has come into contact with this compound by rinsing it multiple times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After solvent rinsing, wash the glassware with soap and water.
-
Wipe down any contaminated laboratory surfaces with a suitable cleaning agent and dispose of the cleaning materials as solid hazardous waste.
5. Spill Response:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For small spills of solid material:
-
Carefully sweep up the solid material, avoiding the creation of dust.
-
Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel and dispose of it as solid hazardous waste.
-
-
For small spills of a solution:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.
-
-
For large spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department immediately.
-
Prevent the spill from entering drains.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
References
Essential Safety and Handling Protocols for (R)-Simurosertib
For research, scientist, and drug development professionals, the following guidelines provide essential, immediate safety and logistical information for handling (R)-Simurosertib. This includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods to ensure a safe laboratory environment.
This compound is a potent kinase inhibitor and, while a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature require careful handling due to their biological activity.[1][2] Based on safety protocols for similar potent small molecule kinase inhibitors, the following PPE is mandatory.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes or aerosols.[1][2] |
| Skin Protection | Nitrile Gloves (double-gloving recommended) | Prevents skin contact. Gloves should be changed immediately if contaminated.[1] Double-gloving provides an additional layer of protection. |
| Laboratory Coat | Should be fully buttoned to shield skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and the preparation of its solutions must be performed in a certified chemical fume hood. |
| N95 Respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and maintain the integrity of the compound.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial and store it in a designated and secure location.
-
Preparation of Solutions :
-
All work must be conducted within a certified chemical fume hood.
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, handle it carefully to avoid generating dust.
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid.
-
Securely cap the vial and vortex or sonicate as needed for complete dissolution.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as empty vials, gloves, pipette tips, and other disposables should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound must be collected in a separate, designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of it down the drain.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
